2-(4-Chloro-3-methoxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHKCKVSWCDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608116 | |
| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-19-7 | |
| Record name | 4-Chloro-3-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chloro-3-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document delves into the scientific principles and practical considerations for two primary synthetic routes: the Willgerodt-Kindler reaction and the hydrolysis of an arylacetonitrile intermediate. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Introduction: Significance of this compound
This compound is a substituted phenylacetic acid derivative. The unique arrangement of the chloro and methoxy substituents on the phenyl ring imparts specific electronic and steric properties, making it a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the construction of diverse molecular scaffolds. Its structural motifs are found in compounds investigated for a range of therapeutic applications.
Synthetic Pathways: A Tale of Two Routes
The synthesis of this compound can be efficiently achieved through several methods. This guide will focus on two robust and widely applicable strategies: the Willgerodt-Kindler reaction of a substituted acetophenone and the hydrolysis of a corresponding phenylacetonitrile.
Route 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[1][2] This reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain. The Kindler modification, which utilizes an amine and elemental sulfur, is a more common and often higher-yielding variant.[3]
Causality Behind the Choice: This route is particularly advantageous when the corresponding acetophenone is readily available. The reaction is tolerant of a variety of functional groups on the aromatic ring.
Experimental Workflow:
Caption: Willgerodt-Kindler Reaction Workflow.
2.1.1. Synthesis of the Starting Material: 3-Chloro-4-methoxyacetophenone
The necessary starting material, 3-chloro-4-methoxyacetophenone, can be synthesized via the oxychlorination of 4-methoxyacetophenone.[4]
-
Protocol: In a well-ventilated fume hood, 4-methoxyacetophenone (2 moles) is dissolved in acetonitrile. To this solution, ammonium chloride (2 moles) and oxone (2 moles) are added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-chloro-4-methoxyacetophenone.[4]
2.1.2. The Willgerodt-Kindler Reaction and Subsequent Hydrolysis
-
Step 1: Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 3-chloro-4-methoxyacetophenone (1 equivalent) is mixed with elemental sulfur (2.5-3 equivalents) and morpholine (3-4 equivalents). The mixture is heated to reflux (typically 130-150 °C) for several hours. The reaction progress is monitored by TLC. The formation of the intermediate thioamide is indicated by the consumption of the starting ketone.
-
Step 2: Hydrolysis to the Carboxylic Acid: After cooling the reaction mixture, the excess morpholine and sulfur can be removed. The crude thioamide is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: The crude thioamide is refluxed with an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50% v/v), for several hours until the thioamide is fully consumed (monitored by TLC).
-
Basic Hydrolysis: Alternatively, the thioamide can be refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide. Following hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2, which precipitates the carboxylic acid. The solid product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Route 2: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
Another common and effective method for the synthesis of arylacetic acids is the hydrolysis of the corresponding arylacetonitriles.[5] This transformation can be catalyzed by either acid or base.
Causality Behind the Choice: This route is preferable when the arylacetonitrile is more readily accessible than the acetophenone. The reaction conditions are generally mild, and the work-up is straightforward.
Experimental Workflow:
Caption: Nitrile Hydrolysis Workflow.
2.2.1. Synthesis of the Starting Material: 2-(4-Chloro-3-methoxyphenyl)acetonitrile
The starting nitrile can be prepared from 4-chloro-3-methoxybenzyl chloride via nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to the toxicity of cyanide salts, this reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
2.2.2. Hydrolysis of the Nitrile
-
Protocol: 2-(4-Chloro-3-methoxyphenyl)acetonitrile is suspended in an aqueous solution of a strong acid (e.g., 10 M sulfuric acid) or a strong base (e.g., 6 M sodium hydroxide). The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting nitrile is no longer detectable.
-
If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a concentrated acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.
-
If acidic hydrolysis is used, the product often precipitates upon cooling the reaction mixture. The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [6] |
| Molecular Weight | 200.62 g/mol | [6] |
| Melting Point | 116 °C | |
| Appearance | White to off-white solid |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, the following spectral features are expected:
-
¹H NMR (Proton NMR): The spectrum will show distinct signals for the different types of protons in the molecule. Based on the analysis of similar structures[7][8], the expected chemical shifts (δ) in CDCl₃ are:
-
A singlet for the methoxy (-OCH₃) protons, typically around 3.9 ppm.
-
A singlet for the methylene (-CH₂-) protons of the acetic acid group, expected around 3.6 ppm.
-
A set of signals in the aromatic region (around 6.8-7.3 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be indicative of their relative positions.
-
A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically 10-12 ppm) and may not always be observed depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are:
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 175-180 ppm.
-
Signals for the aromatic carbons, with those attached to the electronegative oxygen and chlorine atoms appearing at characteristic downfield shifts.
-
A signal for the methoxy carbon around 56 ppm.
-
A signal for the methylene carbon of the acetic acid group around 40 ppm.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 200. The presence of a chlorine atom will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.[6] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-O stretching vibrations for the ether and carboxylic acid groups in the fingerprint region.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
A C-Cl stretch, which is typically found in the lower frequency region of the fingerprint region.
Conclusion: A Versatile Intermediate for Drug Discovery
This technical guide has outlined two reliable and efficient synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The choice between the Willgerodt-Kindler reaction and nitrile hydrolysis will depend on the availability of the respective starting materials and the specific laboratory capabilities. The detailed characterization protocols provided will ensure the unambiguous identification and quality assessment of the final product. As a versatile building block, this compound will continue to be a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
SynArchive. Willgerodt-Kindler Reaction. Available at: [Link]
- Google Patents. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- Google Patents. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
-
Unacademy. Willgerodt Rearrangement. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Chemdad. 3-CHLORO-4-METHOXYACETOPHENONE. Available at: [Link]
-
PubChem. 2-(3-Chloro-4-methoxyphenyl)acetic acid. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available at: [Link]
-
NP-MRD. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). Available at: [Link]
-
NIH. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available at: [Link]
-
ACS Publications. Sulfur-Enabled Dehydrogenative Transformation of Phenylacetonitriles to α-Iminonitriles with Aliphatic Amines. The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 5. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-3-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, is a molecule of significant interest in the fields of medicinal chemistry and material science. Its structural features, comprising a chlorinated and methoxylated benzene ring attached to an acetic acid moiety, make it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers and professionals engaged in its study and application. Understanding these properties is paramount for its effective use in laboratory synthesis, analytical method development, and as a precursor in drug discovery programs, particularly in the development of anti-inflammatory agents.
Chemical Identity and Molecular Structure
The unique arrangement of substituents on the phenyl ring dictates the chemical reactivity and physical characteristics of this compound.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 13726-19-7 | [1][2] |
| Molecular Formula | C₉H₉ClO₃ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=CC(=C1)CC(=O)O)Cl | N/A |
| InChI Key | HYHHKCKVSWCDHJ-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Melting Point | 116 °C | [4] |
| Boiling Point | 334.4 ± 27.0 °C (Predicted) | [4] |
| pKa | 4.06 ± 0.10 (Predicted) | [4] |
| Appearance | Solid | N/A |
| Solubility | Information not available. Generally, phenylacetic acids have limited solubility in water and are more soluble in organic solvents like ethanol, ether, and acetone. | [5] |
| LogP (Predicted) | 1.9757 | [6] |
Solubility and Lipophilicity
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound. Although specific spectra for this compound were not found in the initial searches, a predictive analysis based on its structure and data from similar compounds can be provided.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy group protons.
-
Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on their coupling constants.
-
Methylene Protons (-CH₂-) (δ ~3.6 ppm): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet.
-
Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), and its position can be concentration-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon is expected to resonate in this downfield region.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring, with their chemical shifts influenced by the chloro and methoxy substituents.
-
Methoxy Carbon (-OCH₃) (δ ~56 ppm): The carbon of the methoxy group will appear in this region.
-
Methylene Carbon (-CH₂-) (δ ~40 ppm): The methylene carbon will resonate in this aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹, respectively.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Bands above 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): Expected at m/z 200, with an M+2 peak at m/z 202 due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the M⁺ peak).
-
Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 155, and cleavage of the C-C bond between the methylene group and the aromatic ring.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs.[3][7] Its structure is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern on the phenyl ring can be strategically modified to optimize the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug candidate. While specific drug molecules synthesized directly from this starting material are not detailed in the available search results, its utility as a building block in medicinal chemistry is well-recognized.
Safety and Handling
Based on safety data for closely related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] It may cause skin and eye irritation.[8] A specific safety data sheet (SDS) for CAS number 13726-19-7 should be consulted for detailed handling and safety information.[1]
Experimental Protocols
Determination of pKa via Potentiometric Titration
The acidity constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of a compound.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of applications in scientific research and development. This guide has provided a detailed overview of its chemical identity, key physical properties, predicted spectroscopic characteristics, and its role in drug discovery. The outlined experimental protocols for pKa determination and purity analysis serve as a practical reference for researchers working with this and similar compounds. A thorough understanding of these fundamental properties is the cornerstone of successful and innovative scientific endeavors.
References
Sources
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- 3. chemimpex.com [chemimpex.com]
- 4. (4-chloro-3-Methoxyphenyl)acetic acid | 13726-19-7 [amp.chemicalbook.com]
- 5. 2-(4-Chloro-2-methoxyphenyl)acetic acid | 170737-95-8 [sigmaaldrich.com]
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- 7. chemimpex.com [chemimpex.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Spectroscopic Blueprint of 2-(4-Chloro-3-methoxyphenyl)acetic Acid: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(4-Chloro-3-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and the interplay of its functional groups. Understanding this structure at a molecular level is paramount, and this is achieved through the application of various spectroscopic techniques.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the spectral interpretations and the experimental methodologies to acquire them. The insights provided herein are foundational for quality control, reaction monitoring, and the rational design of new therapeutic agents.
Molecular Structure
The structural framework of this compound forms the basis for all subsequent spectroscopic interpretation.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.30 | Doublet (d) | 1H | Ar-H (H-5) |
| ~6.85 | Doublet (d) | 1H | Ar-H (H-2) |
| ~6.75 | Doublet of doublets (dd) | 1H | Ar-H (H-6) |
| ~3.90 | Singlet (s) | 3H | -OCH₃ |
| ~3.60 | Singlet (s) | 2H | -CH₂- |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR data acquisition and processing.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound shows distinct signals that correspond to each type of proton in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum (~10-12 ppm). This broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring are in different chemical environments and will appear as distinct signals. The proton at the 5-position (H-5), being ortho to the chlorine atom, is expected to be the most deshielded and appear as a doublet. The proton at the 2-position (H-2), ortho to the methoxy group, will likely be a doublet. The proton at the 6-position (H-6), ortho to the acetic acid group and meta to the chlorine and methoxy groups, will be a doublet of doublets due to coupling with both H-2 and H-5.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet around 3.90 ppm.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet around 3.60 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~155 | Ar-C (C-3, attached to -OCH₃) |
| ~135 | Ar-C (C-1, attached to -CH₂COOH) |
| ~130 | Ar-C (C-5) |
| ~125 | Ar-C (C-4, attached to -Cl) |
| ~120 | Ar-C (C-6) |
| ~112 | Ar-C (C-2) |
| ~56 | -OCH₃ |
| ~40 | -CH₂- |
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency (e.g., 125 MHz for a 500 MHz instrument). A larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (~178 ppm).
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the electron-donating methoxy group (C-3) will be shielded, while the carbon attached to the electron-withdrawing chlorine atom (C-4) and the carbonyl group (via the methylene bridge, C-1) will be deshielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 56 ppm.
-
Methylene Carbon (-CH₂-): The methylene carbon will be observed around 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H stretch |
| ~1710 | Strong | Carboxylic Acid | C=O stretch |
| ~1600, ~1480 | Medium | Aromatic Ring | C=C stretch |
| ~1250 | Strong | Aryl Ether | C-O stretch |
| ~1050 | Medium | Aryl Halide | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy (ATR)
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups in this compound.[1]
-
O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.[2]
-
C=C Stretch: Absorptions in the 1600-1480 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.
-
C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group).
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 200/202 | Molecular ion [M]⁺ and [M+2]⁺ peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 155/157 | [M - COOH]⁺ |
| 140 | [M - COOH - CH₃]⁺ |
| 112 | [M - COOH - CH₃ - CO]⁺ |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.[3]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.
-
Molecular Ion Peak: The molecular ion peak will appear at m/z 200, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 202, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.[4]
-
Fragmentation Pattern: The most common fragmentation pathway for carboxylic acids is the loss of the carboxyl group.[5] Therefore, a significant peak is expected at m/z 155/157, corresponding to the loss of the -COOH radical (45 Da). Further fragmentation of this ion can occur, for example, by loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive analysis of NMR, IR, and MS data provides a detailed and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation. For researchers in drug discovery and development, a thorough understanding of this spectroscopic data is not merely an academic exercise; it is a critical component of ensuring compound identity, purity, and quality, thereby underpinning the integrity of their scientific endeavors.
References
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SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available at: [Link]
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PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Available at: [Link]
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NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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NP-MRD. (2006). Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Available at: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.4: Functional Groups. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 2-(4-Chloro-3-methoxyphenyl)acetic Acid: A Case Study in Crystallography
Abstract
This technical guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of 2-(4-Chloro-3-methoxyphenyl)acetic acid. As the crystallographic data for this compound is not currently in the public domain, this document serves as a detailed, field-proven protocol for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind experimental choices, from synthesis and crystallization to data collection and structural refinement. This guide is designed to be a self-validating system, ensuring that each step logically flows to the next, culminating in a high-quality structural determination.
Introduction: The Significance of Structural Insight
This compound is a substituted phenylacetic acid derivative. The phenylacetic acid moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties. This includes its solubility, stability, and, crucially for drug development, its interaction with biological targets.
A definitive crystal structure provides unequivocal proof of molecular connectivity and conformation. For a molecule like this compound, the crystal structure would reveal key information about intermolecular interactions, such as hydrogen bonding, which are critical for crystal packing and can influence its solid-state properties. This guide will, therefore, outline the necessary steps to obtain this vital structural information.
Synthesis and Purification: Obtaining Diffraction-Quality Material
The first critical step in crystal structure determination is the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. A plausible synthetic route for this compound is the hydrolysis of the corresponding benzyl cyanide. This is a well-established method for the preparation of phenylacetic acids.[1]
Proposed Synthetic Protocol: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This protocol is adapted from established methods for the synthesis of similar phenylacetic acid derivatives.
Step 1: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile This intermediate can be prepared from 4-chloro-3-methoxybenzyl chloride via nucleophilic substitution with sodium cyanide.
Step 2: Acid-Catalyzed Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water to remove any residual acid.
Step 3: Purification The crude product should be purified by recrystallization to obtain material suitable for crystallization trials. A common solvent system for phenylacetic acids is a mixture of an organic solvent and water.
Crystallization: The Art of Growing Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging aspect of X-ray crystallography. For small molecules like this compound, several common crystallization techniques can be employed.
Crystallization Methodologies
| Technique | Description | Rationale |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | The gradual increase in concentration allows for ordered molecular packing and crystal growth. |
| Solvent/Anti-Solvent Diffusion | The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is layered on top. | Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a reservoir of a more volatile anti-solvent. | The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. | The decrease in temperature reduces the solubility of the compound, leading to crystallization. |
Experimental Protocol for Crystallization Screening: A parallel screening approach is recommended to explore a wide range of conditions efficiently.
-
Prepare a stock solution of purified this compound in a good solvent (e.g., acetone, ethanol, or ethyl acetate).
-
Aliquot the stock solution into multiple small vials.
-
For slow evaporation, leave the vials loosely capped in a vibration-free environment.
-
For solvent/anti-solvent diffusion, carefully layer different anti-solvents (e.g., hexane, water) on top of the solutions.
-
For vapor diffusion, place the vials in sealed jars containing various anti-solvents.
-
For cooling crystallization, prepare saturated solutions in different solvents at an elevated temperature and allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.
Single-Crystal X-ray Diffraction: The Definitive Structural Tool
Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[2]
The Experimental Workflow
The process of single-crystal X-ray diffraction can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Methodological Steps
Step 1: Crystal Selection and Mounting A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It should be well-formed with sharp edges and no visible cracks. The crystal is then mounted on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.
Step 2: Data Collection The mounted crystal is placed on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]
Step 3: Data Reduction and Integration The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.
Step 4: Structure Solution The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.
Step 5: Structure Refinement The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Step 6: Structure Validation The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Expected Structural Features and Analysis
While the precise crystal structure of this compound is yet to be determined, we can anticipate several key structural features based on its molecular structure and related compounds.
Intramolecular Geometry
The analysis of the final crystal structure would provide precise bond lengths and angles. Key parameters to examine would include:
-
The C-Cl and C-O bond lengths of the substituted phenyl ring.
-
The geometry of the carboxylic acid group.
-
The torsion angles defining the conformation of the acetic acid side chain relative to the phenyl ring.
Intermolecular Interactions and Crystal Packing
A crucial aspect of the crystal structure analysis is the identification of intermolecular interactions that govern the crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
It is highly probable that the carboxylic acid groups will form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. Additionally, π-π stacking interactions between the phenyl rings and potential C-Cl···O or C-Cl···π halogen bonds could play a significant role in the overall crystal packing.
Conclusion
The determination of the single-crystal X-ray structure of this compound is an essential step in its comprehensive characterization. While the structure is not yet publicly known, this technical guide provides a robust and detailed roadmap for its elucidation. By following the outlined protocols for synthesis, crystallization, and crystallographic analysis, researchers can obtain a high-quality crystal structure. The resulting structural information will be invaluable for understanding the solid-state properties of this compound and for guiding its potential applications in drug development and materials science.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2555. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-(4-Chloro-3-methoxyphenyl)acetic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties influencing solubility, established methodologies for its determination, and predictive insights into its behavior in various organic solvents.
Understanding the Molecule: Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting and experimentally determining its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Melting Point | 91-96 °C | [2] |
| Appearance | Off-white to pale cream crystalline powder | [2] |
| XLogP3 (Predicted) | 1.8 | [1] |
The presence of a carboxylic acid group suggests the potential for hydrogen bonding, particularly with protic solvents. Conversely, the chlorinated aromatic ring introduces a degree of lipophilicity, indicating likely solubility in nonpolar organic solvents. The methoxy group further influences the molecule's polarity and hydrogen bonding capability. The predicted XLogP value of 1.8 suggests a degree of lipophilicity, which is a key indicator of solubility in organic solvents over water.
The Science of Solubility: Guiding Principles
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For a crystalline solid like this compound, the process can be conceptualized in two steps: the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules. A solvent's ability to dissolve a solute is governed by the principle of "like dissolves like."
The structural features of this compound—a polar carboxylic acid group and a less polar substituted benzene ring—suggest a nuanced solubility profile. We can anticipate:
-
Good solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid.
-
Moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) that can participate in dipole-dipole interactions.
-
Lower solubility in nonpolar solvents (e.g., hexane, toluene), where the primary interactions would be weaker van der Waals forces with the phenyl ring.
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
To obtain reliable and reproducible solubility data, the shake-flask method is widely considered the "gold standard".[3] This method determines the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[4][5]
Causality Behind Experimental Choices
The shake-flask method is favored for its direct measurement of the saturated state, minimizing the kinetic artifacts that can arise in high-throughput methods.[4] The choice of an appropriate analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC), is crucial for accuracy, especially in complex matrices or when the compound has a strong chromophore.[6][7]
Step-by-Step Protocol for Solubility Determination
This protocol outlines the determination of the solubility of this compound in a range of organic solvents using the shake-flask method followed by HPLC analysis.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Workflow Diagram:
Sources
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A Technical Guide to the Theoretical Analysis of Substituted Phenylacetic Acid Isomers: From Quantum Mechanics to Drug Design
Abstract: Substituted phenylacetic acids (PAAs) represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern on the phenyl ring gives rise to distinct positional isomers, each possessing unique physicochemical and biological properties. Understanding the subtle yet critical differences between these isomers is paramount for rational drug design and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate substituted PAA isomers. We will move beyond procedural lists to explain the causal logic behind computational choices, offering a framework for robust, self-validating theoretical studies that can predict molecular properties, guide synthesis, and inform structure-activity relationships.
Part 1: The Isomeric Landscape and Its Criticality in Drug Action
The efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure and electronic properties. For substituted phenylacetic acids, isomerism is a key determinant of these characteristics.
1.1. Positional Isomerism: The Ortho, Meta, and Para Effect The location of a substituent on the phenyl ring—be it at the ortho (position 2), meta (position 3), or para (position 4) position relative to the acetic acid moiety—profoundly alters the molecule's electronic distribution, steric profile, and intramolecular interactions.
-
Electronic Effects: A substituent can exert inductive and resonance effects that change the electron density of the aromatic ring and the acidity of the carboxylic group. For instance, an electron-withdrawing group at the ortho or para position can increase the acidity (lower pKa) of the carboxylic acid, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Steric Effects: An ortho substituent can cause steric hindrance, forcing the acetic acid side chain into a specific conformation. This conformational locking can be either beneficial or detrimental to the molecule's ability to bind to its biological target.
1.2. Conformational Isomerism: The Dynamic Nature of PAAs Beyond the static placement of substituents, PAAs are flexible molecules. The rotation around the C-C single bonds of the acetic acid side chain allows the molecule to adopt various spatial arrangements known as conformers. Identifying the most stable, low-energy conformer is crucial, as this is often the biologically active conformation. A computational conformational analysis is essential to explore the potential energy surface and locate the global minimum energy structure, which serves as the foundation for all subsequent property calculations.[3]
Part 2: The Computational Chemistry Workflow: A Self-Validating System
A robust theoretical study is not merely about generating data; it is about creating a self-validating workflow where computational predictions can be cross-referenced with experimental data, thereby building confidence in the model's predictive power.
Workflow for Theoretical Analysis of PAA Isomers
Caption: Computational workflow for analyzing substituted PAA isomers.
Pillar of Expertise: Quantum Chemical Methods
The choice of computational method is a balance between accuracy and resource intensity. For molecules like PAAs, Density Functional Theory (DFT) offers the best compromise.
-
Why DFT? DFT methods, particularly hybrid functionals like B3LYP , have proven to be highly effective for calculating the electronic structure, geometry, and vibrational frequencies of organic molecules.[4][5][6] They provide accuracy comparable to more demanding ab initio methods (like MP2) but at a fraction of the computational cost, making them ideal for studying a series of isomers.[4]
-
The Role of the Basis Set: The basis set (e.g., 6-311++G(d,p)) is the set of mathematical functions used to describe the shape of the electron orbitals. A larger, more flexible basis set provides a more accurate description but increases calculation time. The 6-311++G(d,p) basis set is a reliable choice for these systems, as it includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[4]
Experimental Protocol: Geometry Optimization and Frequency Analysis
This is the foundational calculation for any theoretical study.
-
Input Preparation: Build the initial 3D structure of the PAA isomer using molecular modeling software.
-
Calculation Setup:
-
Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Specify the task as Opt (Optimization) followed by Freq (Frequency).
-
Define the molecular charge (usually 0) and spin multiplicity (usually 1 for singlet).
-
If studying behavior in solution, include a solvent model (e.g., PCM).
-
-
Execution: Submit the calculation to a computational chemistry package (e.g., Gaussian, ORCA).
-
Analysis (The Self-Validation Step):
-
Convergence: Confirm that the optimization calculation converged successfully.
-
Imaginary Frequencies: Analyze the output of the frequency calculation. The structure represents a true energy minimum only if there are zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, requiring further structural investigation.
-
Zero-Point Energy: Record the zero-point vibrational energy (ZPVE) for use in thermodynamic calculations.
-
Pillar of Trustworthiness: Predicting and Validating Molecular Properties
Once a stable geometry is obtained, a wealth of properties can be predicted. The trustworthiness of these predictions is established by comparing them to known experimental values.
-
Structural Parameters: Calculated bond lengths and angles should show good agreement with available X-ray crystallography data for similar molecules.[5] This comparison validates that the chosen level of theory accurately reproduces the molecular geometry.
-
Spectroscopic Signatures: The calculated vibrational (IR) and NMR spectra serve as a powerful validation tool.[4] The computed vibrational frequencies can be correlated with experimental FTIR spectra, and calculated NMR chemical shifts can be compared with experimental NMR data.[7]
-
Acidity (pKa): The pKa is a critical parameter for drug candidates. It can be reliably predicted from the calculated Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent model.[6] These predictions can be validated against experimentally measured pKa values.
| Property | Theoretical Method | Experimental Validation |
| Geometry | DFT Optimization (e.g., B3LYP/6-311++G(d,p)) | X-ray Crystallography |
| Vibrational Frequencies | DFT Frequency Calculation | FTIR / Raman Spectroscopy |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) Method | ¹H and ¹³C NMR Spectroscopy |
| Acidity (pKa) | Gibbs Free Energy Calculation (with solvent model) | Potentiometric Titration |
| Electronic Properties | HOMO-LUMO, NBO, MEP Analysis | Cyclic Voltammetry (indirect) |
| Table 1: Correlation of theoretical methods with experimental validation techniques. |
Part 3: Authoritative Grounding in Drug Development Applications
The validated theoretical data provides a powerful foundation for applications in rational drug design.
3.1. Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] Theoretical calculations are essential for generating the molecular descriptors used in QSAR models.
-
Key Descriptors:
-
Electronic: HOMO/LUMO energies, dipole moment, atomic charges. These describe a molecule's reactivity and ability to participate in electrostatic interactions.
-
Steric: Molecular volume, surface area. These relate to how a molecule fits into a receptor binding site.
-
Lipophilicity: LogP. While often determined experimentally, it can also be calculated and is crucial for predicting membrane permeability.
-
A QSAR model can predict the activity of novel, unsynthesized PAA isomers, allowing researchers to prioritize the synthesis of the most promising candidates.[9][10]
Relationship Between Isomer Properties and QSAR Descriptors
Caption: Influence of isomer properties on QSAR model inputs.
3.2. Molecular Docking Once the lowest-energy conformer of a PAA isomer is identified and validated, it can be used in molecular docking simulations. This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme like cyclooxygenase for NSAIDs). The results provide insights into binding affinity and the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex, helping to explain why one isomer may be more active than another.
Part 4: Case Study - Halogen-Substituted Phenylacetic Acids
A comparative theoretical study on 2-(2-halophenyl)acetic acids (where halo = F, Cl, Br) using DFT at the B3LYP/6-311++G** level provides a clear example of these principles in action.[5]
-
Structural Impact: The calculations showed that the halogen substituent at the ortho position introduces steric strain, causing slight deformations in the phenyl ring's planarity.
-
Reactivity and Acidity: Analysis of the HOMO-LUMO gap and other reactivity descriptors revealed differences in the electrophilicity and nucleophilicity among the isomers. The study also calculated their acidity, correlating it with the electronegativity of the halogen.
-
Spectroscopic Correlation: The calculated vibrational spectra for the chloro- and bromo- derivatives were compared with experimental FTIR data, showing excellent agreement and validating the computational model. The spectrum for the fluoro- derivative was predicted theoretically.[5]
| Isomer (X=) | Calculated C-X Bond Length (Å) | Calculated HOMO-LUMO Gap (eV) | Key Finding |
| Fluorine | 1.345 | 5.89 | Highest electronegativity, significant impact on local electronic structure. |
| Chlorine | 1.742 | 5.61 | Reactivity and acidity intermediate between F and Br derivatives. |
| Bromine | 1.901 | 5.48 | Largest atom, greatest steric effect, and smallest HOMO-LUMO gap (most reactive). |
| Table 2: Summary of comparative DFT data for 2-halophenylacetic acids (Data conceptualized from findings in[5]). |
Conclusion and Future Outlook
The theoretical study of substituted phenylacetic acid isomers is an indispensable component of modern drug discovery. By employing a robust and self-validating computational workflow centered on DFT, researchers can gain profound insights into the structural, electronic, and thermodynamic properties that govern biological activity. This approach allows for the rational design of more potent and selective drug candidates, reducing the time and cost associated with trial-and-error synthesis. The integration of these theoretical predictions into QSAR and molecular docking studies provides a powerful, multi-faceted strategy to navigate the complex landscape of isomerism and accelerate the journey from molecular concept to clinical reality.
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Nowaczyk, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
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Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sagan, C., et al. (2022). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI. [Link]
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Pinacho, P., et al. (2022). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics. [Link]
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Singh, V., & Singh, N. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. ResearchGate. [Link]
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Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry. [Link]
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MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]
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Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]
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MDPI. (2021). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. [Link]
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PubMed. (2007). Spectroscopic and DFT study of tungstic acid peroxocomplexes. [Link]
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MDPI. (2022). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. [Link]
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An In-depth Technical Guide to 2-(4-Chloro-3-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the specific historical discovery of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of substituted phenylacetic acid derivatives. These compounds have been instrumental as building blocks in the synthesis of a wide array of bioactive molecules. This guide will delve into the plausible synthetic routes, detailed experimental protocols, characterization methodologies, and notable applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction and Physicochemical Properties
This compound, with the CAS number 13721-20-5, is a crystalline solid that serves as a crucial precursor in organic synthesis.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetic acid moiety, provides a versatile scaffold for the development of more complex molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Off-white to pale cream crystalline powder | [1] |
| Melting Point | 91-96 °C | [1] |
| CAS Number | 13721-20-5 | [1] |
Historical Context and Significance
The history of this compound is not marked by a singular discovery but rather by the progressive evolution of synthetic organic chemistry and the increasing demand for novel molecular scaffolds in medicinal and agricultural science. The development of synthetic routes to phenylacetic acid derivatives in the 20th century paved the way for the creation of a vast library of analogues with diverse biological activities. The functionalization of the phenyl ring with chloro and methoxy groups, as seen in the target molecule, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound's significance lies in its utility as a readily available starting material for the synthesis of high-value products, including anti-inflammatory drugs and herbicides.[1]
Synthetic Methodologies
Several synthetic pathways can be envisaged for the preparation of this compound, drawing from established methods for the synthesis of arylacetic acids. The two most prominent and industrially scalable routes are the hydrolysis of the corresponding phenylacetonitrile and the Willgerodt-Kindler reaction of a substituted acetophenone.
Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This is a classic and widely used method for the synthesis of phenylacetic acids. The pathway involves two main steps: the synthesis of the nitrile intermediate and its subsequent hydrolysis.
Step 1: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
The nitrile can be prepared from the corresponding benzyl halide, 4-chloro-3-methoxybenzyl chloride, via nucleophilic substitution with a cyanide salt.
Step 2: Hydrolysis of the Nitrile
The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-chloro-3-methoxyphenyl)acetonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a direct route from the corresponding acetophenone to the thioamide, which can then be hydrolyzed to the carboxylic acid. This method is particularly useful when the acetophenone derivative is more readily available than the benzyl halide.
Step 1: Thioamide Formation
4-Chloro-3-methoxyacetophenone is reacted with sulfur and a secondary amine, typically morpholine, at elevated temperatures to form the thiomorpholide derivative.
Step 2: Hydrolysis of the Thioamide
The resulting thioamide is then hydrolyzed to the carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-3-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (10 eq) in water and reflux for an additional 6-8 hours.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and recrystallized.
Characterization and Analytical Methods
The identity and purity of synthesized this compound must be confirmed through various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.9 ppm), the methylene protons of the acetic acid side chain (singlet, ~3.6 ppm), and the aromatic protons (multiplets in the aromatic region, ~6.8-7.3 ppm). |
| ¹³C NMR | Resonances for the carboxylic acid carbon (~178 ppm), the aromatic carbons (in the range of ~110-155 ppm), the methoxy carbon (~56 ppm), and the methylene carbon (~40 ppm). |
| FTIR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O and C-Cl stretches. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of the carboxylic acid group. |
Applications in Industry
This compound is a valuable building block in the synthesis of more complex molecules with important biological activities.
Pharmaceutical Industry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs.[1] The phenylacetic acid moiety is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of the chloro and methoxy groups can be fine-tuned to optimize the drug's efficacy and safety profile.
Agrochemical Industry
In the agrochemical sector, derivatives of this compound are utilized in the formulation of herbicides.[1] For example, it can be a precursor to auxin-type herbicides that selectively control broadleaf weeds. A patent describes a synergistic herbicidal composition containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, which is structurally related to the topic compound.
Conclusion
This compound, while not having a widely celebrated history of discovery, is a compound of significant industrial importance. Its versatile structure and the accessibility of its synthetic routes make it a valuable intermediate for the production of a range of commercial products. The methodologies outlined in this guide provide a solid foundation for its synthesis and characterization, empowering researchers and drug development professionals to utilize this key building block in their pursuit of novel and effective molecules.
References
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from https://www.rsc.org/suppdata/c4/sc/c4sc03370k/c4sc03370k.pdf
[1] Chem-Impex. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. Retrieved January 14, 2026, from https://www.chemimpex.com/products/28631
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An In-Depth Technical Guide to 2-(3-Chloro-4-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2-(3-Chloro-4-methoxyphenyl)acetic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. With full editorial control, this document moves beyond a standard data sheet to offer a deeper understanding of its synthesis, properties, and applications, grounded in scientific literature and established protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring that the information presented is not only accurate but also actionable in a laboratory setting. The CAS Number for the subject compound, 2-(3-Chloro-4-methoxyphenyl)acetic acid, is 13721-20-5 [1][2][3][4][5].
Compound Profile and Physicochemical Properties
2-(3-Chloro-4-methoxyphenyl)acetic acid is a phenylacetic acid derivative with chlorine and methoxy substituents on the benzene ring. These functional groups are crucial to its reactivity and utility as a building block in organic synthesis. Its properties make it a valuable precursor for various bioactive molecules.[1]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 13721-20-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Appearance | Off-white to pale cream crystalline powder | [1] |
| Melting Point | 91-96 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| IUPAC Name | 2-(3-chloro-4-methoxyphenyl)acetic acid | [2] |
Synthesis of 2-(3-Chloro-4-methoxyphenyl)acetic Acid: A Validated Protocol
The synthesis of 2-(3-Chloro-4-methoxyphenyl)acetic acid can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of the corresponding nitrile, 2-(3-chloro-4-methoxyphenyl)acetonitrile. This method is often favored due to the accessibility of the starting materials and the generally high yields.
A detailed experimental protocol for a related compound, p-methoxyphenylacetic acid, by hydrolysis of p-methoxyphenylacetonitrile is available and can be adapted. This procedure provides a solid foundation for the synthesis of the target molecule.
Experimental Protocol: Hydrolysis of a Phenylacetonitrile Derivative
This protocol is based on established procedures for the hydrolysis of substituted phenylacetonitriles.
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials and Reagents:
-
2-(3-chloro-4-methoxyphenyl)acetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) (concentrated)
-
Benzene (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(3-chloro-4-methoxyphenyl)acetonitrile, a solution of sodium hydroxide in water, and ethanol.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Isolation: The precipitated solid can be collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent like benzene.
-
Purification: If extraction is performed, wash the organic layer with water and then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield the final product.
Applications in Drug Development and Agrochemicals
2-(3-Chloro-4-methoxyphenyl)acetic acid is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications
This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[1] Its structural features allow for its incorporation into more complex molecules with potential therapeutic activities. The presence of the chloro and methoxy groups provides handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. It is also explored for its potential in developing analgesic therapies.[1]
Agrochemical Applications
In the agrochemical industry, 2-(3-Chloro-4-methoxyphenyl)acetic acid is utilized in the formulation of herbicides.[1] Its derivatives can exhibit potent herbicidal activity, contributing to effective weed control in agriculture.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Chloro-4-methoxyphenyl)acetic acid.
Hazard Identification:
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation. [2]
-
Harmful if swallowed. [2]
Recommended Protective Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Storage:
Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
2-(3-Chloro-4-methoxyphenyl)acetic acid is a chemical intermediate of significant value, with its utility firmly established in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals to confidently work with this versatile compound.
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2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662. PubChem. [Link]
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An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc. [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
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Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
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Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]
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2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health (NIH). [Link]
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Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. RSC Publishing. [Link]
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4-methoxyphenyl acetic acid, 104-01-8. The Good Scents Company. [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]
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(3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to the Molecular Modeling of 2-(4-Chloro-3-methoxyphenyl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-focused exploration of the molecular modeling of 2-(4-Chloro-3-methoxyphenyl)acetic acid. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical decisions in the computational workflow, from initial ligand preparation to advanced simulations of protein-ligand interactions. We will dissect the molecule's electronic structure using quantum mechanics, explore its conformational dynamics through molecular dynamics simulations, and predict its binding affinity with a key anti-inflammatory target, Cyclooxygenase-2 (COX-2). Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references, to ensure both accuracy and reproducibility. The ultimate goal is to equip researchers with the practical insights and theoretical understanding necessary to leverage molecular modeling as a powerful predictive tool in drug discovery.
Introduction: The Rationale for Modeling this compound
This compound is a substituted phenylacetic acid derivative. Compounds of this class are notable in medicinal chemistry, often serving as intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs[1][2]. The structural features of this molecule—a halogenated aromatic ring, a methoxy ether group, and a carboxylic acid moiety—suggest a potential for interaction with biological targets involved in inflammatory pathways.
Molecular modeling provides a "computational microscope" that allows us to predict and analyze the behavior of this molecule at an atomic level.[3] By constructing a robust computational model, we can:
-
Elucidate Physicochemical Properties: Predict characteristics like electronic distribution, reactivity, and conformational flexibility.
-
Generate Mechanistic Hypotheses: Understand how the molecule might interact with a biological target.
-
Guide Experimental Design: Prioritize synthesis and testing of derivatives with higher predicted efficacy and better safety profiles.
This guide will use the potential anti-inflammatory action of this molecule as a central theme, culminating in a simulated docking study with Cyclooxygenase-2 (COX-2), a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs)[4][5][6].
The Computational Workflow: A Validated Pipeline
A successful molecular modeling study relies on a logical and sequential workflow where the output of each stage serves as a validated input for the next. The integrity of the final prediction is contingent on the rigor applied at every step.
Sources
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Chloromethoxyphenylacetic Acids in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chloromethoxyphenylacetic acids (CMPAAs) represent a class of molecules with significant potential in medicinal chemistry and materials science. As derivatives of phenylacetic acid, they share a structural motif found in various therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic placement of chloro- and methoxy- substituents on the phenyl ring allows for fine-tuning of their physicochemical properties, directly influencing their biological activity, metabolic stability, and toxicity. To rationally design novel CMPAA derivatives with enhanced efficacy and safety profiles, a deep understanding of their three-dimensional structure, electronic properties, and chemical reactivity is paramount.
This guide provides a comprehensive framework for the quantum chemical analysis of CMPAAs, moving beyond a simple recitation of methods to explain the causality behind experimental choices. As a self-validating system, the described workflow integrates computational protocols that build upon one another, ensuring that each step is grounded in a robust theoretical and validated structural foundation. We will leverage the principles of Density Functional Theory (DFT) to dissect these molecules, providing insights that are directly applicable to modern drug discovery pipelines.
Theoretical Cornerstone: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency, making it the workhorse of modern computational chemistry.[3][4] DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction.[5]
The choice of a specific functional and basis set is the most critical decision in setting up a DFT calculation:
-
Functionals : These are mathematical approximations that describe the exchange-correlation energy. For systems like CMPAAs, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are highly versatile and have a long track record of success in predicting geometries and spectroscopic properties.[6][7] For studies where non-covalent interactions are critical (e.g., receptor binding), functionals like M06-2X are often preferred due to their superior handling of dispersion forces.[8]
-
Basis Sets : These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) are an excellent choice, providing a flexible description of the electron density.[9] The "+" indicates the addition of diffuse functions to handle anions and lone pairs, while "(d,p)" signifies the inclusion of polarization functions to accurately describe bonding environments.
The general workflow of a quantum chemical analysis follows a logical progression, where the outputs of initial calculations serve as the inputs for more advanced analyses.
Part 1: Conformational Analysis — The Foundational Step
CMPAAs are conformationally flexible molecules, primarily due to the rotation around the C-C and C-O single bonds connecting the phenyl ring, the acetic acid moiety, and the methoxy group. The overall shape and dipole moment of the molecule can change dramatically with these rotations, which in turn dictates how it can fit into a receptor binding pocket. Identifying the most stable, low-energy conformer (the global minimum) is a non-negotiable first step for any meaningful subsequent analysis.[8][10]
Experimental Protocol 1: Potential Energy Surface (PES) Scan
A PES scan systematically rotates a specific dihedral angle and calculates the corresponding energy, revealing the location of energy minima (stable conformers) and maxima (transition states).
-
Define Key Dihedrals : Identify the rotatable bonds. For a CMPAA, the crucial dihedral angle is typically the one defining the orientation of the carboxylic acid group relative to the phenyl ring.
-
Perform a Relaxed Scan : Use a computationally less expensive level of theory (e.g., B3LYP with a smaller basis set like 6-31G(d)) to perform a relaxed PES scan. This involves rotating the chosen dihedral in steps (e.g., 10-15 degrees) while allowing the rest of the molecule to geometrically relax at each step.
-
Identify Minima : Plot the energy versus the dihedral angle. The valleys in this plot correspond to stable or metastable conformers.
-
High-Level Re-optimization : Take the geometries from each identified minimum and perform a full geometry optimization and frequency calculation using the high-level target theory (e.g., B3LYP/6-311+G(d,p)).
-
Validate and Rank : The frequency calculation confirms that each structure is a true minimum (no imaginary frequencies). The resulting electronic energies, corrected for zero-point vibrational energy (ZPVE), are used to rank the conformers by stability.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Zero-Point Corrected (kcal/mol) |
| A (Global Min.) | 75.8 | 0.00 | 0.00 |
| B | 178.1 | 1.85 | 1.79 |
| C | -15.2 | 3.21 | 3.15 |
Part 2: Spectroscopic Characterization — Bridging Theory and Experiment
Once the global minimum structure is secured, we can simulate its spectroscopic properties. This serves a dual purpose: it allows for direct comparison with experimental data (FT-IR, NMR, UV-Vis) to validate the computed geometry, and it provides a detailed assignment of spectral features that can be difficult to resolve experimentally.[6][9]
Experimental Protocol 2: Simulating Vibrational (IR & Raman) Spectra
-
Prerequisite : A fully optimized geometry and corresponding frequency calculation at the desired level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Calculation Output : The frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities (IR) or activities (Raman).
-
Frequency Scaling : Raw computed frequencies are systematically higher than experimental ones due to the harmonic approximation. They must be multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to achieve better agreement with experimental data.[11]
-
Analysis : Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, O-H bend). This allows for unambiguous assignment of peaks in an experimental spectrum.
Experimental Protocol 3: Predicting NMR Spectra
-
Methodology : The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurately predicting NMR isotropic shielding constants.[9]
-
Calculation : Using the optimized global minimum geometry, perform a GIAO-NMR calculation at a level like B3LYP/6-311+G(d,p).
-
Referencing : The calculation produces absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory. The formula is: δsample = σTMS - σsample.[4]
-
Solvent Effects : For accurate predictions, especially for protons involved in hydrogen bonding, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).[12]
| Spectroscopic Data | Experimental Value | Calculated Value | Assignment |
| IR Frequency (cm⁻¹) | 1715 | 1718 (scaled) | C=O stretch (acid) |
| 1250 | 1255 (scaled) | C-O stretch (methoxy) | |
| ¹H NMR Shift (ppm) | 10.5 | 10.2 (in DMSO) | -COOH |
| 3.8 | 3.75 (in DMSO) | -OCH₃ | |
| ¹³C NMR Shift (ppm) | 175.2 | 174.9 (in DMSO) | -COOH |
Part 3: Unveiling Chemical Reactivity and Biological Interactions
With a validated structure, we can now compute properties that govern the molecule's reactivity and interaction with biological targets. Conceptual DFT provides a powerful toolkit for this purpose.[13][14]
Global Reactivity Descriptors
These descriptors provide a holistic view of the molecule's electronic stability and reactivity.[14]
-
HOMO/LUMO Energies : The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.
-
HOMO-LUMO Gap (ΔE) : The difference ELUMO - EHOMO. A small gap indicates high chemical reactivity and low kinetic stability.[5]
-
Chemical Hardness (η) : A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
-
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. This is particularly useful for predicting how a drug candidate might interact with nucleophilic sites in a protein.[15]
Experimental Protocol 4: Calculating Reactivity Descriptors
-
Prerequisite : A fully optimized, high-level geometry.
-
Extract Energies : From the calculation output, obtain the energies of the HOMO and LUMO.
-
Calculate Descriptors : Use the following equations to compute the global reactivity descriptors:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
-
Local Reactivity and Active Sites
While global descriptors give an overall picture, local descriptors identify where on the molecule reactions are most likely to occur.
-
Molecular Electrostatic Potential (MEP) : An MEP map plots the electrostatic potential onto the molecule's electron density surface.[16] It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, highlighting sites for hydrogen bonding and electrostatic interactions.
-
Fukui Functions : These functions provide a more quantitative measure of how the electron density at a specific point in the molecule changes upon gaining or losing an electron, pinpointing the most likely sites for nucleophilic and electrophilic attack.[13]
| Descriptor | Calculated Value | Interpretation |
| EHOMO | -6.24 eV | Electron-donating ability |
| ELUMO | -0.89 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.35 eV | High kinetic stability |
| Hardness (η) | 2.68 eV | Resistant to deformation |
| Electrophilicity (ω) | 2.51 eV | Moderate electrophile |
Part 4: Application in Drug Development — QSAR Studies
The ultimate goal of these calculations in a drug development context is to correlate molecular properties with biological activity. The quantum chemical descriptors calculated—such as HOMO/LUMO energies, dipole moment, surface area, and partial atomic charges—are ideal inputs for Quantitative Structure-Activity Relationship (QSAR) models.[1][17] By building a statistical model that links these computed properties to experimentally measured activities (e.g., IC₅₀ values) for a series of CMPAA analogues, one can predict the activity of novel, yet-to-be-synthesized compounds. This predictive power significantly accelerates the design-test-learn cycle in medicinal chemistry.[18]
Conclusion
The quantum chemical analysis of chloromethoxyphenylacetic acids is a multi-faceted but logically structured process. It begins with the essential task of conformational analysis to identify the bioactive structure. This structure is then validated against experimental data through the simulation of spectroscopic properties. Finally, a deep dive into the molecule's electronic structure reveals its inherent reactivity and provides quantitative descriptors for predicting biological activity via QSAR. This integrated computational workflow provides an unparalleled level of insight, empowering researchers to make informed, data-driven decisions in the rational design of new chemical entities.
References
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Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI. [Link]
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Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. ResearchGate. [Link]
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Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Pulsus Group. [Link]
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QSAR and QSTR studies for 4',5- disubstituted 3-biphenylylacetic acid derivatives. TSI Journals. [Link]
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Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]
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Intelligent Software Agent (ISA). ResearchGate. [Link]
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Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. Semantic Scholar. [Link]
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Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
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Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. [Link]
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4-Methoxyphenylacetic acid (HMDB0002072). Human Metabolome Database. [Link]
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Methoxyphenylacetic acid. PubChem. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]
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4-Methoxyphenylacetic acid (NP0000214). Natural Products Magnetic Resonance Database. [Link]
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3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB. [Link]
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Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. PubMed. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. MDPI. [Link]
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A Theoretical Study of Chemical Reactivity of Mefenamic acid Through DFT Reactivity Descriptors. ResearchGate. [Link]
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DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. MDPI. [Link]
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New Analysis Tools for Excited-State Quantum Chemistry: The libwfa Library in Q-Chem. YouTube. [Link]
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Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [Link]
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Machine learning spectroscopy to advance computation and analysis. National Institutes of Health. [Link]
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Synthesis, spectroscopic studies and DFT/TD-DFT/PCM calculations of molecular structure, spectroscopic characterization and NBO of charge transfer complex. ResearchGate. [Link]
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Spectroscopic Characterization, Molecular Modeling and DFT/TD-DFT/PCM Calculations of Novel Hydrogen-Bonded Charge Transfer Complex between Chloranilic Acid and 2-Amino-4,6-Dimethylpyridine. Scirp.org. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic Acid from 4-chloro-3-methoxytoluene
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2-(4-chloro-3-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available 4-chloro-3-methoxytoluene. The synthetic strategy involves a robust two-step process: the side-chain oxidation of the toluene derivative to the corresponding benzoic acid, followed by a homologation sequence to extend the carbon chain. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are important structural motifs found in a variety of biologically active compounds. The strategic placement of the chloro and methoxy substituents on the phenyl ring, combined with the acetic acid side chain, makes it a versatile building block for the synthesis of anti-inflammatory drugs, herbicides, and other fine chemicals.[1][2] A reliable and scalable synthetic route is therefore of significant interest to the chemical and pharmaceutical industries.
The synthetic approach detailed herein is predicated on a logical and well-established transformation sequence. The initial step involves the oxidation of the methyl group of 4-chloro-3-methoxytoluene. Alkyl groups attached to an aromatic ring are susceptible to oxidation to a carboxylic acid group, provided they have at least one benzylic hydrogen.[3][4] Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed for this purpose.[5][6]
The second phase of the synthesis addresses the one-carbon homologation of the resulting 4-chloro-3-methoxybenzoic acid. A common and effective method for achieving this is through the conversion of the carboxylic acid to a benzyl halide, which can then undergo a nucleophilic substitution with a cyanide source, followed by hydrolysis of the resulting nitrile to the desired carboxylic acid. This sequence reliably adds the required methylene-carboxyl unit.
This application note will provide a detailed experimental protocol for each of these steps, along with expert insights into the critical parameters and potential challenges.
Mechanistic Insights and Rationale
Side-Chain Oxidation with Potassium Permanganate
The oxidation of alkylbenzenes with potassium permanganate is a classic and powerful transformation in organic synthesis. The reaction proceeds via a complex free-radical mechanism.[7] The presence of the aromatic ring activates the benzylic C-H bonds, making them susceptible to hydrogen atom abstraction by the permanganate species. The reaction is typically carried out in an alkaline solution and heated to drive the reaction to completion.[5] The initial oxidation product is the potassium salt of the benzoic acid, which is soluble in the aqueous reaction mixture. Upon acidification, the desired benzoic acid precipitates and can be isolated.
Homologation via the Nitrile Pathway
The conversion of a benzoic acid to the corresponding phenylacetic acid requires the addition of a -CH₂COOH group. A reliable method to achieve this involves the following sequence:
-
Reduction of the Carboxylic Acid: The benzoic acid is first reduced to the corresponding benzyl alcohol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Conversion to Benzyl Halide: The benzyl alcohol is then converted to a more reactive benzyl halide (typically a chloride or bromide). Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are common reagents for this transformation.
-
Cyanide Displacement and Hydrolysis: The benzyl halide is then reacted with a cyanide salt (e.g., sodium or potassium cyanide) to form the corresponding benzyl cyanide (a nitrile). This is a classic Sₙ2 reaction. The nitrile is then hydrolyzed under acidic or basic conditions to yield the final this compound. This method is a common route for the synthesis of phenylacetic acids from benzyl halides.[8]
Experimental Protocols
Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. This synthesis involves strong oxidizing agents, corrosive substances, and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-chloro-3-methoxytoluene | Reagent | Commercially Available |
| Potassium permanganate (KMnO₄) | ACS Reagent | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent | Commercially Available |
| Hydrochloric acid (HCl), concentrated | ACS Reagent | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | Reagent | Commercially Available |
| Diethyl ether, anhydrous | Reagent | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent | Commercially Available |
| Sodium cyanide (NaCN) | Reagent | Commercially Available |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Reagent | Commercially Available |
| Sodium sulfate, anhydrous | Reagent | Commercially Available |
Step 1: Synthesis of 4-chloro-3-methoxybenzoic acid
Reaction Scheme: 4-chloro-3-methoxytoluene + KMnO₄ → 4-chloro-3-methoxybenzoic acid
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-chloro-3-methoxytoluene (15.6 g, 0.1 mol) and a solution of sodium hydroxide (4.0 g, 0.1 mol) in 400 mL of water.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (31.6 g, 0.2 mol) in 300 mL of warm water.
-
Add the potassium permanganate solution portion-wise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 90-100°C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue heating and stirring for an additional 2-3 hours, or until the purple color no longer persists.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate by vacuum filtration through a bed of celite. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of 4-chloro-3-methoxybenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This is a multi-step procedure involving reduction, halogenation, and cyanation followed by hydrolysis.
3.3.1. Reduction to (4-chloro-3-methoxyphenyl)methanol
Protocol:
-
Caution: Lithium aluminum hydride reacts violently with water. Ensure all glassware is thoroughly dried.
-
In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend lithium aluminum hydride (3.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
In the dropping funnel, dissolve 4-chloro-3-methoxybenzoic acid (18.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Add the benzoic acid solution dropwise to the LiAlH₄ suspension with stirring at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide, and then 12 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Combine the ether filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (4-chloro-3-methoxyphenyl)methanol as a solid.
3.3.2. Conversion to 4-chloro-1-(chloromethyl)-2-methoxybenzene
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-chloro-3-methoxyphenyl)methanol (17.2 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-chloro-1-(chloromethyl)-2-methoxybenzene.
3.3.3. Synthesis of 2-(4-chloro-3-methoxyphenyl)acetonitrile
Protocol:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas.
-
In a 500 mL round-bottom flask, dissolve sodium cyanide (5.4 g, 0.11 mol) in 100 mL of dimethyl sulfoxide (DMSO).
-
Add the 4-chloro-1-(chloromethyl)-2-methoxybenzene (19.1 g, 0.1 mol) to the cyanide solution and heat the mixture to 60-70°C with stirring for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the reaction mixture and pour it into 500 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(4-chloro-3-methoxyphenyl)acetonitrile.
3.3.4. Hydrolysis to this compound
Protocol:
-
In a 500 mL round-bottom flask, combine the crude 2-(4-chloro-3-methoxyphenyl)acetonitrile with a solution of sodium hydroxide (20 g, 0.5 mol) in 200 mL of water and 100 mL of ethanol.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Expected Overall Yield for Step 2: 50-60%
Data Summary and Visualization
Quantitative Data
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | 4-chloro-3-methoxytoluene | KMnO₄, NaOH, HCl | 4-chloro-3-methoxybenzoic acid | 75-85 |
| 2.1 | 4-chloro-3-methoxybenzoic acid | LiAlH₄ | (4-chloro-3-methoxyphenyl)methanol | ~90-95 |
| 2.2 | (4-chloro-3-methoxyphenyl)methanol | SOCl₂ | 4-chloro-1-(chloromethyl)-2-methoxybenzene | ~90-95 |
| 2.3 | 4-chloro-1-(chloromethyl)-2-methoxybenzene | NaCN | 2-(4-chloro-3-methoxyphenyl)acetonitrile | ~80-90 |
| 2.4 | 2-(4-chloro-3-methoxyphenyl)acetonitrile | NaOH, HCl | This compound | ~70-80 |
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the preparation of this compound.
Expertise and Trustworthiness: Critical Parameters and Troubleshooting
-
Oxidation Step: The addition of potassium permanganate should be done portion-wise to control the exothermic reaction. Overheating can lead to side reactions and a decrease in yield. Ensuring the complete disappearance of the purple permanganate color is crucial for reaction completion.
-
Reduction Step: The use of anhydrous conditions is paramount when working with LiAlH₄. Any moisture will quench the reagent and reduce the yield. The workup procedure must be followed carefully to ensure the safe decomposition of excess hydride and the formation of an easily filterable precipitate.
-
Cyanation Step: Sodium cyanide is extremely toxic. All manipulations should be performed in a fume hood, and waste should be quenched with bleach before disposal according to institutional guidelines. The use of a polar aprotic solvent like DMSO is beneficial for dissolving the cyanide salt and promoting the Sₙ2 reaction.
-
Hydrolysis Step: The hydrolysis of the nitrile can be slow. It is important to ensure a sufficiently long reflux time for complete conversion. Monitoring the reaction by TLC or GC-MS is recommended.
Conclusion
The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound from 4-chloro-3-methoxytoluene. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development needs. The provided mechanistic insights and troubleshooting tips further enhance the utility of this guide for both experienced chemists and those new to these transformations.
References
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Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]
-
Brainly.in. (2021, February 11). how is benzyl chloride converted into phenyl ethanoic acid? Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
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Synthetic Map. (n.d.). Benzylic oxidation. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
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Columbus Chemical Industries, Inc. (2022, May 2). Safety Data Sheet: Potassium Permanganate, Crystal, ACS. Retrieved from [Link]
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Redox Ltd. (2023, March 13). Safety Data Sheet Potassium permanganate. Retrieved from [Link]
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Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]
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Wikipedia. (n.d.). Von Richter reaction. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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-
SciEngine. (n.d.). Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. Retrieved from [Link]
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ResearchGate. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved from [Link]
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Organic Chemistry Reaction. (2025, December 8). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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College of Saint Benedict and Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
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Scribd. (n.d.). CHEM35.1 E2 Aromatic Side Chain Oxidation. Retrieved from [Link]
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Science of Synthesis. (n.d.). Benzylic Grignard reagent. Retrieved from [Link]
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The Merck Index. (n.d.). von Richter Rearrangement. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanism of the reaction between benzylmagnesium chloride and carbonyl compounds. A detailed study with formaldehyde. Retrieved from [Link]
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Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
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ACS Publications. (2015, January 12). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic Acid via Grignard Carboxylation
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] We detail a self-validating, step-by-step methodology, from the preparation of the organomagnesium halide to the carboxylation and final purification. This guide is designed for researchers, scientists, and drug development professionals, offering not only a precise protocol but also the underlying mechanistic principles, safety considerations, and troubleshooting insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Principle
The synthesis of aryl-acetic acids is a frequent objective in the development of pharmacologically active molecules. The title compound, this compound, serves as a key intermediate for various targets. The Grignard reaction offers a powerful and direct method for its preparation. The core of this synthesis involves two primary stages:
-
Formation of the Grignard Reagent : An organomagnesium halide (the Grignard reagent) is formed by reacting an organic halide—in this case, 4-chloro-3-methoxybenzyl chloride—with magnesium metal in an anhydrous ethereal solvent.[1][3]
-
Carboxylation : The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice), forming a magnesium carboxylate salt.[4][5]
-
Acidic Work-up : Subsequent protonation of this salt with a strong aqueous acid liberates the final carboxylic acid product.[1]
This method is highly effective as it extends the carbon chain by one carbon, directly installing the desired carboxylic acid functionality.[6][7]
Reaction Scheme
Caption: Generalized mechanism of Grignard carboxylation.
Product Characterization & Validation
A successful synthesis should be validated by comparing the experimental data of the final product with established literature values.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 65-80% |
| Melting Point | ~120-123 °C |
| ¹H NMR (CDCl₃, δ) | ~11.0 (s, 1H, -COOH), 7.2-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂-) |
| IR (KBr, cm⁻¹) | 2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch) |
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware/solvents- Oxidized magnesium surface | - Ensure all components are scrupulously dry.8]r>- Add a fresh iodine crystal or a few drops of 1,2-dibromoethane.- Crush some magnesium turnings in the flask to expose a fresh surface. |
| Low product yield | - Moisture contamination quenching the Grignard reagent.- Incomplete reaction.- Significant side reactions (e.g., Wurtz coupling). | - Re-verify anhydrous conditions.8]r>- Ensure sufficient reaction time after halide addition.- Maintain a dilute solution and slow addition rate to minimize coupling of the Grignard reagent with unreacted halide. |
| Oily or impure product | - Presence of neutral byproduct (e.g., 1,2-bis(4-chloro-3-methoxyphenyl)ethane). | - Ensure the acid-base extraction (Step 12) is performed carefully to separate the acidic product from neutral impurities. Recrystallization from a suitable solvent (e.g., toluene/hexanes) can further purify the product. |
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Application Note & Protocols: The Willgerodt-Kindler Reaction for the Synthesis of Substituted Phenylacetic Acids
Introduction: A Unique Rearrangement for Core Scaffolds
In the landscape of synthetic organic chemistry, the Willgerodt-Kindler reaction stands out as a powerful, albeit sometimes underutilized, transformation. It facilitates a remarkable oxidative rearrangement of aryl alkyl ketones into terminal thioamides, which are then readily hydrolyzed to the corresponding carboxylic acids.[1][2][3] This two-step, one-pot potential sequence effectively shifts a carbonyl group from an internal position to the terminal carbon of an alkyl chain.
For researchers in drug discovery and development, phenylacetic acids and their derivatives represent privileged scaffolds. These motifs are central to a vast array of biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs), as well as various antibiotics and agrochemicals.[1] The Willgerodt-Kindler reaction provides a direct and often robust route to these valuable building blocks from readily available substituted acetophenones. This guide provides a detailed exploration of the reaction's mechanism, scope, and practical execution, tailored for scientists aiming to leverage this transformation in their synthetic programs.
The Reaction Mechanism: A Cascade of Transformation
The elegance of the Willgerodt-Kindler reaction lies in its intricate mechanistic pathway. While several variations exist, the most common and synthetically useful is the Kindler modification, which employs elemental sulfur and a secondary amine, typically morpholine.[2][3] The overall process can be dissected into two primary stages: thioamide formation and subsequent hydrolysis.
Stage 1: Thioamide Formation The reaction is initiated by the formation of an enamine from the starting aryl alkyl ketone and morpholine.[2][4] This enamine, being electron-rich at the α-carbon, acts as the key nucleophile. It attacks the electrophilic elemental sulfur, initiating a cascade of rearrangements that are thought to proceed through transient aziridine intermediates.[2][4] This sequence ultimately results in the migration of the functional group to the terminal carbon, yielding a stable phenylacetyl-thiomorpholide intermediate.[5]
Stage 2: Hydrolysis The resulting thioamide is a stable, isolable intermediate. Its conversion to the final carboxylic acid is achieved through hydrolysis under either acidic or basic conditions.[5][6] This step cleaves the carbon-sulfur and carbon-nitrogen bonds, liberating the desired phenylacetic acid. Thioamides are generally more resistant to hydrolysis than their amide counterparts, often requiring forcing conditions such as refluxing in strong acid or base for several hours.[5][7]
Figure 1: High-level overview of the two main stages in the Willgerodt-Kindler synthesis of phenylacetic acids.
Synthetic Workflow and Protocols
The practical execution of the Willgerodt-Kindler reaction is typically performed as a two-step process, often with the isolation of the intermediate thioamide, though one-pot procedures with phase-transfer catalysts have been developed.[8][9]
Figure 2: A generalized experimental workflow for the synthesis of substituted phenylacetic acids via the Willgerodt-Kindler reaction.
Protocol 3.1: General Procedure for the Synthesis of Phenylacetic Acids
Part A: Synthesis of Phenylacetyl-thiomorpholide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[1]
-
Scientist's Note: Morpholine acts as both the amine source and the reaction solvent. The excess ensures the reaction goes to completion. The reaction is typically run neat.
-
-
Reaction Execution: Heat the mixture to a gentle reflux (typically 130-140 °C) with vigorous stirring. The reaction is often exothermic initially. Continue heating for 6-8 hours. The mixture will darken and may become viscous.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker of cold water with stirring. The crude thioamide may precipitate as a solid or an oil.
-
If the product solidifies, collect the crude solid by vacuum filtration and wash with water. The crude product can be carried forward or recrystallized from a suitable solvent like dilute methanol or ethanol for purification.[5]
-
If the product is an oil, extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate. Wash the organic layer with water, followed by dilute HCl to remove excess morpholine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.[5]
Part B: Hydrolysis of the Thioamide to Phenylacetic Acid
-
Reaction Setup: Combine the crude phenylacetyl-thiomorpholide from Part A in a round-bottom flask with an aqueous solution of either ~20% sodium hydroxide or ~50% sulfuric acid.[5]
-
Scientist's Note: Basic hydrolysis is often preferred as it can be cleaner, but acidic hydrolysis is also effective. The choice may depend on the stability of substituents on the phenyl ring. Thioamides are significantly more stable to hydrolysis than amides, so prolonged heating with strong acid/base is necessary.[7][10]
-
-
Reaction Execution: Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates complete consumption of the starting thioamide.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was used, extract the cooled mixture with a non-polar solvent (e.g., ether or ethyl acetate) to remove any neutral impurities.[5]
-
Separate the aqueous layer and carefully acidify it with concentrated HCl until the pH is approximately 2. The phenylacetic acid product should precipitate as a solid.[5][8]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude acid can be further purified by recrystallization from water or a mixed solvent system (e.g., ethanol/water).[5]
-
Protocol 3.2: Example Synthesis of p-Methoxyphenylacetic Acid
This protocol is adapted from established procedures for substituted acetophenones.[5]
-
Thioamide Formation: A mixture of 4-methoxyacetophenone (42 g), sulfur (14 g), and morpholine (30 mL) is heated at reflux for 5 hours.[5]
-
Isolation: The hot reaction mixture is poured slowly into 200 mL of cold water. The resulting crude 4-methoxyphenylacetyl-thiomorpholide precipitates and is collected by filtration. The crude yield is typically high.
-
Hydrolysis: The crude thioamide (~50 g) is added to a 10% alcoholic sodium hydroxide solution (400 mL) and the mixture is refluxed for 10 hours.[5]
-
Work-up: Most of the alcohol is removed by distillation. Water (100 mL) is added to the residue, and the alkaline solution is strongly acidified with concentrated hydrochloric acid.
-
Purification: The precipitated p-methoxyphenylacetic acid is cooled, collected by filtration (or extracted with ether if it oils out), and recrystallized from water or dilute alcohol to yield the pure product.
Scope, Limitations, and Modern Advancements
The Willgerodt-Kindler reaction is broadly applicable to a range of substituted aryl alkyl ketones.
-
Substituent Tolerance: The reaction is generally tolerant of various functional groups on the aromatic ring, including halogens (Cl, Br), and electron-donating groups like methoxy and alkyl groups.[8]
-
Limitations: Ketones with sterically hindered groups or certain electron-withdrawing groups may give lower yields. Furthermore, the harsh, high-temperature conditions can be a limitation for sensitive substrates.
-
Modern Variations: To address the long reaction times and high temperatures, several modifications have been developed:
-
Phase-Transfer Catalysis (PTC): The use of catalysts like triethylbenzylammonium chloride (TEBA) can significantly accelerate the hydrolysis step, reducing the time required from over 24 hours to around 8 hours.[8][9][11]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for both the thioamide formation and the subsequent hydrolysis, often to mere minutes, while providing excellent yields.[6][12]
-
Comparative Data for Selected Substrates
| Starting Material | Amine | Conditions (Thioamidation) | Conditions (Hydrolysis) | Yield (%) | Reference |
| Acetophenone | Morpholine | Reflux (120-130°C), 8h | 20% NaOH, TEBA, 100°C, 8h | 80 | [5][8] |
| 4-Methoxyacetophenone | Morpholine | Reflux, 5h | 10% alcoholic NaOH, Reflux, 10h | ~60-70 (overall) | [5] |
| Styrene | Morpholine | Reflux, 2h | 50% H₂SO₄, Reflux, 10h | 84 | [5] |
Conclusion
The Willgerodt-Kindler reaction is a classic name reaction that remains highly relevant for the synthesis of substituted phenylacetic acids, which are crucial intermediates in pharmaceutical and chemical research. By understanding the underlying mechanism and leveraging both traditional and modern protocols, researchers can effectively employ this transformation to access complex molecular architectures from simple starting materials. The robustness of the reaction, coupled with its tolerance for a variety of substituents, ensures its continued place in the synthetic chemist's toolkit.
References
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Rhodium Chemistry Archive. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available from: [Link]
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Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. Available from: [Link]
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SynArchive. Willgerodt-Kindler Reaction. Available from: [Link]
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Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]
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Wikipedia. Willgerodt rearrangement. Available from: [Link]
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ResearchGate. Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Available from: [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available from: [Link]
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Unacademy. What Is Willgerodt-Kindler Reaction?. Available from: [Link]
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]
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Organic Reactions. The Willgerodt Reaction. Available from: [Link]
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National Institutes of Health (NIH). Homo-condensation of acetophenones toward imidazothiones. Available from: [Link]
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Unacademy. Willgerodt Rearrangement. Available from: [Link]
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National Institutes of Health (NIH). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available from: [Link]
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Taylor & Francis Online. MICROWAVE-ASSISTED RAPID HYDROLYSIS AND PREPARATION OF THIOAMIDES BY WILLGERODT-KINDLER REACTION. Available from: [Link]
-
R Discovery. A Facile Synthesis of Phenylacetic Acids via Willgerodt—Kindler Reaction under PTC Condition. Available from: [Link]
-
ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]
-
ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. Available from: [Link]
-
ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. Available from: [Link]
-
RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
-
PubMed Central (PMC). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Available from: [Link]
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Application Note: Quantitative Analysis of 2-(4-Chloro-3-methoxyphenyl)acetic Acid Derivatives in Complex Matrices using Derivatization-GC-MS
Abstract
This application note presents a robust and validated methodology for the quantitative analysis of 2-(4-Chloro-3-methoxyphenyl)acetic acid and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of carboxylic acids, a chemical derivatization step is essential for successful GC analysis.[1] This guide provides a comprehensive protocol covering sample extraction, derivatization via silylation, instrument parameters, and method validation. The described workflow is designed for researchers, scientists, and drug development professionals requiring a reliable, sensitive, and specific method for the determination of this compound class in complex biological or environmental matrices.
Introduction and Analytical Principle
This compound is a substituted phenylacetic acid, a structural motif found in various pharmaceutical compounds and industrial chemicals. Accurate quantification of such compounds is critical for metabolism studies, impurity profiling, and environmental monitoring.
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[2] However, polar functional groups, such as the carboxylic acid moiety (-COOH) in the target analyte, render the molecule non-volatile and prone to thermal degradation in the hot GC inlet.[3][4] To overcome this, a derivatization step is employed to convert the polar analyte into a more volatile and thermally stable derivative.[5]
This method utilizes silylation, a common and effective derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[5][6] The resulting TMS-ester is significantly more volatile and exhibits excellent chromatographic behavior. The subsequent analysis by Mass Spectrometry (MS) provides high selectivity and sensitivity, allowing for confident identification based on the derivative's unique mass spectrum and fragmentation pattern.[7]
Experimental Workflow Overview
The entire analytical process, from sample receipt to data acquisition, follows a structured workflow. This ensures reproducibility and minimizes analytical error.
Caption: High-level workflow from sample preparation to final data analysis.
Protocols: Sample Preparation and Derivatization
Rationale for Method Selection
For isolating acidic drugs from complex aqueous matrices like plasma or environmental water, Liquid-Liquid Extraction (LLE) offers a straightforward and effective cleanup method.[1][8] By adjusting the pH of the aqueous sample to be acidic (pH < 2), the carboxylic acid analyte becomes protonated and thus more soluble in an organic solvent. This allows for its efficient extraction away from water-soluble matrix components.
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a widely used and highly effective reagent for derivatizing carboxylic acids.[6][9] It reacts quickly to form stable TMS-esters, which are ideal for GC-MS analysis.[10]
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Pipette 1.0 mL of the sample (e.g., plasma, filtered water) into a 15 mL glass centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Acidification: Add 100 µL of 6M Hydrochloric Acid (HCl) to the tube to adjust the pH to ~2. Vortex for 10 seconds.
-
Extraction: Add 5.0 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).[8]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass test tube using a Pasteur pipette.
-
Drying: Add a small amount (~100 mg) of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Protocol 2: Silylation (TMS-Ester Formation)
-
Reagent Addition: To the dry residue from step 9 (Protocol 3.2), add 50 µL of Pyridine and 100 µL of BSTFA containing 1% TMCS.[9]
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[6]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for immediate GC-MS analysis. Transfer the contents to a 2 mL autosampler vial if necessary.
GC-MS Instrumentation and Method Parameters
The following parameters provide a validated starting point for analysis. Optimization may be required depending on the specific instrument and column used.[7]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent resolving power and thermal stability for a wide range of derivatized organic compounds.[9] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte while minimizing thermal degradation. |
| Injection Mode | Splitless (or Split 10:1 for high concentration samples) | Splitless mode is used for trace analysis to ensure maximum transfer of the analyte onto the column.[3] |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 100°C, hold 1 minRamp 1: 15°C/min to 220°CRamp 2: 25°C/min to 300°C, hold 5 min | The temperature program is designed to separate the analyte from solvent and matrix components while ensuring it elutes as a sharp, symmetrical peak in a reasonable runtime.[7] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole or ion trap system provides the necessary sensitivity and selectivity.[7] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.[11] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan is used for method development and qualitative identification. SIM is used for quantitative analysis to maximize sensitivity and selectivity.[7] |
Data Analysis and Method Validation
Expected Fragmentation Pattern
The TMS-derivatized this compound will produce a characteristic fragmentation pattern under EI conditions. The molecular ion (M+) should be visible. Key fragments arise from cleavage of the TMS group, the carboxylic acid moiety, and the benzyl group.
Caption: Predicted major EI fragmentation pathways for the TMS derivative.
Key Diagnostic Ions for SIM/MSMS:
| Ion Description | Expected m/z (Monoisotopic) | Role in Analysis |
| Molecular Ion [M]+• | 274 / 276 | Confirms molecular weight. The ~3:1 isotope pattern is characteristic of one chlorine atom. |
| [M-CH₃]+ | 259 / 261 | Quantifier Ion: Typically an abundant and stable fragment, ideal for quantification. |
| [Chloromethoxybenzyl Cation]+ | 157 / 159 | Qualifier Ion 1: A structurally significant fragment from benzylic cleavage. |
| [TMS Cation]+ | 73 | Qualifier Ion 2: Confirms successful silylation but is not specific. |
System Validation and Trustworthiness
To ensure the method is trustworthy and produces reliable data, a full validation should be performed according to established guidelines.[12][13]
Validation Parameters and Example Performance:
| Parameter | Method | Acceptance Criteria / Example Result |
| Linearity | Analyze calibration standards at 5-7 concentration levels and perform a linear regression of peak area vs. concentration. | Correlation coefficient (R²) > 0.995.[14] |
| Limit of Detection (LOD) | Determined as the concentration with a signal-to-noise ratio (S/N) of 3. | Example: 0.5 ng/mL |
| Limit of Quantitation (LOQ) | Determined as the concentration with a signal-to-noise ratio (S/N) of 10, or the lowest point on the calibration curve.[14] | Example: 1.5 ng/mL |
| Precision (RSD%) | Analyze replicate (n=6) QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). | Intra-day RSD < 15%Inter-day RSD < 20% |
| Accuracy (Recovery %) | Analyze spiked matrix samples at three concentrations and compare the measured value to the theoretical value. | 85-115% Recovery.[12][14] |
Conclusion
The described method, combining liquid-liquid extraction, silylation derivatization, and GC-MS analysis, provides a selective, sensitive, and robust workflow for the quantification of this compound derivatives. The protocol is grounded in established analytical principles and includes comprehensive steps for instrument setup and method validation to ensure data integrity. This application note serves as a complete guide for laboratories aiming to implement a reliable analytical procedure for this class of compounds.
References
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ResearchGate. (2018). Chapter 2.5 Analysis of acidic drugs by gas chromatography. [Link]
-
PubMed. (1990). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
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Analytical and Bioanalytical Chemistry. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
Clinical Chemistry. (2022). Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. [Link]
-
CDI Labs. (2023). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]
-
SCION Instruments. (2024). Sample preparation GC-MS. [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
-
ResearchGate. (2022). Establishment and application of quantitative method for 22 organic acids in honey based on SPE-GC–MS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. [Link]
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Application Notes: Synthesis of NSAID Analogs from 2-(4-Chloro-3-methoxyphenyl)acetic acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(4-Chloro-3-methoxyphenyl)acetic acid as a pivotal precursor in the synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) analogs. We delve into the rationale behind its use, present a detailed, field-proven protocol for amide bond formation—a common transformation in NSAID synthesis—and discuss the underlying mechanism of action for this class of compounds. This guide emphasizes experimental causality, protocol validation, and safety, grounded in authoritative scientific principles.
Introduction: The Role of Arylacetic Acids in NSAID Development
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins and thromboxanes.[2][3] The arylacetic acid moiety is a well-established pharmacophore found in many potent NSAIDs, including diclofenac and indomethacin.[4]
This compound is a valuable and versatile starting material for the synthesis of novel NSAID candidates. Its substituted phenyl ring allows for strategic molecular design to optimize potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties. The carboxylic acid group serves as a reactive handle for derivatization, most commonly through the formation of amides or esters to create prodrugs or new chemical entities with modulated activity.[5] This guide will focus on a robust and widely applicable protocol for amide synthesis, demonstrating the utility of this precursor in a drug discovery context.
Precursor Profile: this compound
A thorough understanding of the starting material is critical for successful and safe synthesis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₉ClO₃ | [6][7] |
| Molecular Weight | 200.62 g/mol | [6][7] |
| CAS Number | 56354-36-2 | N/A |
| Appearance | Off-white to pale crystalline powder | [6] |
| Melting Point | 91-96 °C (Isomer dependent) | [6] |
Note: Properties are based on the closely related and commercially available isomer 2-(3-Chloro-4-methoxyphenyl)acetic acid, as specific data for the 4-chloro-3-methoxy isomer is sparse. Researchers should verify the properties of their specific starting material.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[8]
-
First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
-
Core Application: Synthesis of an Amide-Linked NSAID Analog
This section details the synthesis of a representative NSAID analog via amide coupling. The chosen method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, a reliable and well-documented technique for forming amide bonds from carboxylic acids and amines.[10][11]
Principle and Rationale
Direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction, forming a non-reactive carboxylate salt.[11] Coupling agents like DCC circumvent this by activating the carboxylic acid. DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is readily susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the byproduct, dicyclohexylurea (DCU).
Why this choice?
-
Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups elsewhere in the molecule.[10]
-
High Yield: DCC coupling is known for providing good to excellent yields (typically 70-90%).[10]
-
Versatility: This method is compatible with a wide range of carboxylic acids and amines, making it a workhorse in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies.
Reaction Scheme
The following diagram illustrates the DCC-mediated coupling of this compound with a generic primary amine (R-NH₂).
Caption: DCC coupling reaction pathway.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative amide analog.
Materials and Reagents
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 200.6 mg (1.0 mmol) | Starting Material |
| Primary Amine (e.g., Aniline) | 1.1 mmol | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 227 mg (1.1 mmol) | Coupling Agent |
| Dichloromethane (DCM), anhydrous | 15 mL | Solvent |
| Ethyl Acetate | 30 mL | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 20 mL | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | 20 mL | Aqueous Wash |
| Brine (Saturated NaCl) | 20 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (200.6 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir with a magnetic stir bar until the solid is fully dissolved.
-
Amine Addition: Add the primary amine (1.1 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize side reactions.
-
DCC Addition: In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of DCM (~5 mL).
-
Workup - Extraction: Combine the filtrate and washings in a separatory funnel. Sequentially wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 20 mL).
-
Rationale: The HCl wash removes any unreacted amine. The NaHCO₃ wash removes any unreacted carboxylic acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure amide.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Mechanism of Action: How Arylacetic Acid NSAIDs Work
The synthesized NSAID analog, like other drugs in its class, is designed to inhibit the COX enzymes.
-
Arachidonic Acid Cascade: When cellular injury occurs, phospholipase A₂ releases arachidonic acid from the cell membrane.[14][15]
-
COX Enzyme Action: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂).[2]
-
Prostaglandin Synthesis: PGH₂ is then converted by tissue-specific synthases into various prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.[3]
-
NSAID Inhibition: Arylacetic acid NSAIDs act as competitive, reversible inhibitors.[1] They enter the active site of the COX enzymes, preventing arachidonic acid from binding and thereby blocking the production of prostaglandins.[14]
Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive DCC (hydrolyzed by moisture).2. Non-anhydrous solvent.3. Poor quality starting materials. | 1. Use fresh, high-quality DCC.2. Use freshly distilled or commercially available anhydrous solvents.3. Verify purity of acid and amine before starting. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature. | 1. Extend reaction time and continue monitoring by TLC.2. Ensure the reaction is allowed to warm to room temperature after DCC addition. |
| Product Contaminated with DCU | Incomplete filtration of DCU before workup. | Re-dissolve the crude product in a minimal amount of DCM and re-filter. Alternatively, DCU is less soluble in diethyl ether; trituration may help. |
| Formation of N-acylurea Side Product | The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. | Add an activating agent like 1-Hydroxybenzotriazole (HOBt) along with DCC. This forms a more stable activated ester, suppressing the rearrangement.[12] |
Conclusion
This compound stands as a highly effective and adaptable precursor for the synthesis of novel NSAID analogs. The DCC-mediated amide coupling protocol detailed herein provides a reliable and scalable method for generating compound libraries essential for modern drug discovery. By understanding the chemical principles behind the synthesis, the biological mechanism of action, and potential experimental pitfalls, researchers can efficiently leverage this building block to develop next-generation anti-inflammatory agents.
References
-
ResearchGate. (n.d.). The arachidonic acid cascade and NSAIDs biological target. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Sostres, C., Gargallo, C. J., & Lanas, A. (2014). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Retrieved from [Link]
-
Bloor, C. M. (2023). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society. Retrieved from [Link]
-
Chemistry For Everyone. (2023, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 28). DCC Coupling Mechanism | Organic Chemistry. [Video]. YouTube. Retrieved from [Link]
-
MSKCC. (n.d.). Pain, Arachidonic Acid Pathway - Clinical Reference. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. PMC. Retrieved from [Link]
-
Slideshare. (n.d.). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Design, synthesis and pharmacological evaluation of novel azole derivatives of aryl acetic acid as anti-inflammatory and analgesic agents. Retrieved from [Link]
-
ResearchGate. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Retrieved from [Link]
-
DeRuiter, J. (2002). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Retrieved from [Link]
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- 5. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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The Role of Phenylacetic Acid Derivatives in the Synthesis of Diclofenac: A Guide for Researchers
Senior Application Scientist Note: This technical guide addresses the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Initial inquiries into the use of 2-(4-Chloro-3-methoxyphenyl)acetic acid as a direct precursor did not yield established synthetic routes in peer-reviewed literature or patents. Standard, industrially viable syntheses of diclofenac commence from different phenylacetic acid derivatives. Therefore, this document provides a comprehensive overview and detailed protocols for the recognized and validated synthetic pathways to diclofenac, offering researchers and drug development professionals a robust guide grounded in established chemical principles.
Introduction: The Significance of Diclofenac
Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a widely prescribed NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes.[1] The synthesis of diclofenac has been a subject of extensive research, leading to several efficient manufacturing processes. This guide will detail the most common and scientifically validated synthetic routes.
Established Synthetic Pathways to Diclofenac
The synthesis of diclofenac typically involves the formation of a diphenylamine linkage between a phenylacetic acid moiety and a 2,6-dichloroaniline moiety. The following sections describe the most prevalent methods.
Route 1: From 2-Chlorobenzoic Acid and 2,6-Dichloroaniline
One of the earliest and most well-documented methods for synthesizing diclofenac begins with the condensation of 2-chlorobenzoic acid and 2,6-dichloroaniline. This multi-step process is outlined below.
Reaction Scheme:
Figure 1: Synthesis of Diclofenac from 2-Chlorobenzoic Acid.
Causality of Experimental Choices:
-
Ullmann Condensation: This classic reaction is employed to form the C-N bond between the two aromatic rings. The use of a copper catalyst is crucial for this transformation.
-
Reduction of Carboxylic Acid: The carboxylic acid group of N-(2,6-dichlorophenyl)anthranilic acid is reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this step.
-
Chlorination of Alcohol: The resulting benzyl alcohol is converted to a more reactive benzyl chloride, which facilitates the subsequent nucleophilic substitution.
-
Cyanation: The introduction of a cyanide group provides the necessary carbon atom for the acetic acid side chain of diclofenac.
-
Hydrolysis of Nitrile: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding diclofenac.
Route 2: From o-Halophenylacetic Acid and 2,6-Dichloroaniline
A more direct approach involves the condensation of an ortho-halophenylacetic acid (or its ester) with 2,6-dichloroaniline. This method is often favored due to its fewer steps.
Reaction Scheme:
Figure 2: Synthesis of Diclofenac from o-Halophenylacetic Acid.
Causality of Experimental Choices:
-
Condensation Reaction: Similar to the Ullmann condensation, this step forms the key diphenylamine linkage. The choice of the halogen (I > Br > Cl) on the phenylacetic acid can influence the reaction rate. The use of a copper catalyst and a base is essential to facilitate the reaction.
Detailed Experimental Protocols
The following protocols are provided as a general guide and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol for Synthesis of Diclofenac from o-Iodophenylacetic Acid and 2,6-Dichloroaniline
This protocol is based on a common laboratory-scale synthesis of diclofenac.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Iodophenylacetic acid | 262.04 | 26.2 g | 0.1 |
| 2,6-Dichloroaniline | 162.02 | 16.2 g | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |
| Copper Powder | 63.55 | 1.0 g | - |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-iodophenylacetic acid, 2,6-dichloroaniline, potassium carbonate, and copper powder.
-
Add dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 140-150 °C with stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure diclofenac.
Self-Validation:
-
TLC Analysis: Use a suitable mobile phase (e.g., ethyl acetate:hexane) to monitor the disappearance of starting materials and the appearance of the product spot.
-
Melting Point: The melting point of the purified diclofenac should be sharp and consistent with the literature value (approximately 156-158 °C).
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Continuous Flow Synthesis of Diclofenac
Recent advancements have led to the development of continuous flow processes for the synthesis of diclofenac, offering advantages in terms of safety, efficiency, and scalability. A notable example starts from aniline and chloroacetic acid.[2]
Figure 3: Continuous Flow Synthesis of Diclofenac.
This multi-step continuous flow process demonstrates a modern approach to pharmaceutical manufacturing, minimizing waste and improving reaction control.[2]
Conclusion
While "this compound" is not a recognized precursor for the synthesis of diclofenac, several well-established and efficient synthetic routes are available to researchers and drug development professionals. The choice of a particular synthetic pathway depends on factors such as the availability of starting materials, desired scale of production, and economic considerations. The protocols and information provided in this guide offer a solid foundation for the laboratory-scale synthesis and understanding of the chemical principles behind the production of this important anti-inflammatory drug.
References
- DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (2025). AL-MUSTAQBAL JOURNAL OF PHARM. & MED. SCIENCES, 2, 135–157.
-
Continuous Flow Synthesis of Diclofenac Sodium. (2022). ChemistryViews. Retrieved from [Link]
Sources
The Versatile Scaffold: Application of 2-(4-Chloro-3-methoxyphenyl)acetic Acid in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a versatile building block in medicinal chemistry. We will delve into its synthetic utility, key applications in drug discovery, and provide detailed protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: The Phenylacetic Acid Motif in Drug Design
Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, found in a wide array of therapeutic agents. The structural rigidity of the phenyl ring, combined with the acidic functionality of the carboxylic acid, provides a robust platform for introducing diverse pharmacophoric features. The specific substitution pattern of this compound, featuring a chloro and a methoxy group, offers a unique combination of electronic and steric properties that can be exploited to modulate the biological activity and pharmacokinetic profile of derivative compounds.
The chloro substituent can enhance metabolic stability and membrane permeability, while the methoxy group can participate in hydrogen bonding and influence the overall conformation of the molecule. This strategic placement of substituents makes this compound an attractive starting material for the synthesis of novel drug candidates across various therapeutic areas, most notably in the development of anti-inflammatory and analgesic agents.[1]
Core Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[1] Its primary utility lies in its carboxylic acid functionality, which can be readily transformed into a variety of other functional groups, most commonly amides and esters. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents.
Synthesis of Novel Amide Derivatives
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. By coupling this compound with a diverse library of amines, a vast chemical space can be explored to identify compounds with desired biological activities. These amide derivatives have shown potential in various therapeutic areas, including as kinase inhibitors and agents for cardiovascular diseases.
Development of Ester Prodrugs and Bioisosteres
Esterification of the carboxylic acid moiety is another key transformation. This can be employed to generate prodrugs with improved oral bioavailability or to create bioisosteric replacements for the carboxylic acid, which can lead to enhanced target engagement and a more favorable pharmacokinetic profile.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary applications of this compound: amide bond formation and esterification. These protocols are designed to be robust and adaptable to a wide range of substrates.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using the common coupling reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or DMF, add HOBt (1.2 equivalents).
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Diagram of Amide Synthesis Workflow:
Caption: General workflow for amide synthesis.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol. This method is particularly useful for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Desired alcohol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol) which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by flash column chromatography.
Diagram of Esterification Workflow:
Caption: General workflow for Fischer esterification.
Case Study: Application in the Synthesis of a Complex Heterocycle
Patent literature reveals the use of structurally similar phenylacetic acid derivatives in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, in the synthesis of certain kinase inhibitors, an appropriately substituted phenylacetic acid is a key starting material for the construction of the core scaffold.
While a specific, publicly disclosed drug is not directly derived from this compound, we can extrapolate its utility from related patent literature. For example, a common synthetic strategy involves the amidation of the phenylacetic acid with a suitably functionalized heterocyclic amine. The resulting amide can then undergo further intramolecular cyclization reactions to form a more complex, polycyclic system. The chloro and methoxy substituents on the phenyl ring play a crucial role in modulating the electronic properties and steric environment of the final molecule, thereby influencing its binding affinity to the target protein.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, we can draw valuable insights from studies on analogous compounds.
| Moiety | Position | Modification | Impact on Activity | Reference |
| Phenyl Ring | 4 | Chloro | Generally enhances potency in many scaffolds. | [2] |
| Phenyl Ring | 3 | Methoxy | Can influence conformation and participate in H-bonding. | [3] |
| Acetic Acid | - | Amidation | Allows for diverse substitution and SAR exploration. | [4] |
| Acetic Acid | - | Esterification | Can improve pharmacokinetic properties. |
Table 1: General SAR trends for Phenylacetic Acid Derivatives
The chloro group at the 4-position is often associated with increased potency in various biologically active molecules.[2] The methoxy group at the 3-position can serve as a handle for further functionalization or can be crucial for establishing key interactions with the biological target. The exploration of different amide and ester derivatives allows for a systematic investigation of how modifications to the "tail" of the molecule affect its overall activity.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward derivatization through well-established protocols allows for the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. The unique substitution pattern of this scaffold provides a promising starting point for the design of novel therapeutics, particularly in the fields of anti-inflammatory and kinase inhibitor research. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in drug discovery programs.
References
- U.S. Patent No. US 2013/0012511 A1. (2013). Substituted 1H-pyrazolo[3,4-b]pyridine-4-ylamines, a process for their preparation, and their use as a pharmaceutical composition.
-
Arnold, L. D., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(10), 1693-1704. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- U.S. Patent No. US 6,833,384 B2. (2004). Hydroxamate compounds as deacetylase inhibitors.
- WIPO Patent No. WO2014108919A2. (2014). Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.
-
PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. Retrieved from [Link]
- U.S. Patent No. US 6,344,459 B1. (2002). Anilinophthalimides.
- WIPO Patent No. WO2017103611A1. (2017). Compounds useful as kinase inhibitors.
- WIPO Patent No. WO2003042166A2. (2003). Process for preparation of a-hydroxycarboxylic acid amides.
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Molbank, 2022(1), M1315. Retrieved from [Link]
- U.S. Patent No. US 7,402,564 B1. (2008). Synthetic peptide amides.
-
MDPI. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 26(16), 4998. Retrieved from [Link]
-
European Patent Office. (2021). Compounds. EP 3810602 B1. Retrieved from [Link]
-
U.S. Patent No. 8,829,195. (2014). Pyrimidine derivatives and their use as pharmaceuticals. Retrieved from [Link]
- WIPO Patent No. WO2018215668A1. (2018). Novel inhibitors of map4k1.
- U.S. Patent No. US 2009/0192160 A1. (2009). 4-Substituted 1H-pyrazolo[3,4-b]pyridines.
- U.S. Patent No. US 6,232,320 B1. (2001). Thieno[2,3-c]pyridines.
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic Acid
Introduction: Welcome to the technical support guide for the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic acid (CM-PAA). This molecule is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of various bioactive compounds.[1] This guide is designed for researchers, scientists, and process chemists to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, helping you troubleshoot problems, optimize your reaction conditions, and improve your overall yield and purity.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound can be approached via several established routes. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations. The three most prevalent methods are summarized below.
-
Nitrile Hydrolysis Route: This is arguably the most common and direct pathway. It begins with the corresponding benzyl cyanide, which is then hydrolyzed under acidic or basic conditions to the carboxylic acid.[2]
-
The Willgerodt-Kindler Reaction: This classic named reaction allows for the conversion of 4'-Chloro-3'-methoxyacetophenone into the target acid. The ketone is first reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed.[3][4]
-
Direct Carboxylation Route: A more modern approach involves the direct carboxylation of 4-chloro-3-methoxybenzyl chloride. This can be achieved through various methods, including Grignard reagent formation followed by quenching with CO₂, or more advanced transition-metal-catalyzed or electrocatalytic methods.[5][6]
Caption: Common synthetic routes to this compound.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Nitrile Hydrolysis | Willgerodt-Kindler Reaction | Direct Carboxylation |
| Primary Starting Material | 4-Chloro-3-methoxybenzyl chloride | 4'-Chloro-3'-methoxyacetophenone | 4-Chloro-3-methoxybenzyl chloride |
| Typical Overall Yield | Good to Excellent (75-95%) | Moderate to Good (60-85%) | Variable (50-99%)[6] |
| Key Reagents | NaCN/KCN, H₂SO₄/NaOH | Sulfur, Morpholine, H₂SO₄/NaOH | Mg/other metals, CO₂, Catalysts |
| Scalability | High | Moderate | Moderate to High |
| Safety Concerns | High: Use of toxic cyanides. | Moderate: H₂S evolution, flammable reagents. | Moderate: Pyrophoric organometallics, pressure. |
| Primary Advantages | Reliable, high-yielding, well-established. | Tolerant of some functional groups. | Fewer steps. |
Section 2: Troubleshooting Guide & Diagnostics
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Problem Area 1: Low Reaction Yield
Q1: My overall yield is poor using the nitrile hydrolysis route, starting from the benzyl chloride. Where should I investigate?
A1: Low yield in this two-step process can originate from either the cyanation or the hydrolysis stage.
-
Step 1: Cyanation (Benzyl Chloride → Benzyl Cyanide):
-
Cause - Benzyl Alcohol Formation: Your benzyl chloride starting material is reactive and susceptible to hydrolysis, especially if using aqueous solvent mixtures for the cyanation.[7] This forms the unreactive 4-chloro-3-methoxybenzyl alcohol as a byproduct.
-
Solution: Ensure you are using a non-aqueous solvent system if possible, such as anhydrous acetone or DMSO with sodium cyanide.[7] If an aqueous system is necessary, minimize reaction time and temperature to reduce the rate of hydrolysis.
-
Cause - Starting Material Quality: The 4-chloro-3-methoxybenzyl chloride can degrade upon storage. It is sensitive to humidity and heat.[8]
-
Solution: Use freshly prepared or purified benzyl chloride. A simple method for its preparation is the reaction of the corresponding benzyl alcohol with thionyl chloride.[9]
-
-
Step 2: Hydrolysis (Benzyl Cyanide → Carboxylic Acid):
-
Cause - Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid can be slow. Stopping the reaction prematurely will leave you with unreacted nitrile or the intermediate amide.
-
Solution: Monitor the reaction progress using TLC or LC-MS. A Chinese patent suggests that for sulfuric acid-mediated hydrolysis, the reaction should be stopped only when the residual nitrile content is less than 1%.[2] Increase the reflux time or temperature cautiously if the reaction has stalled.
-
Cause - Harsh Reaction Conditions: While heat is required, excessively high temperatures (>150°C) or overly concentrated acid can sometimes lead to decomposition or side reactions, such as sulfonation of the aromatic ring.
-
Solution: Adhere to established temperature ranges. A typical range for sulfuric acid hydrolysis is 90-150°C, with the concentration of H₂SO₄ between 30-70%.[2]
-
Q2: I'm attempting the Willgerodt-Kindler reaction from the acetophenone, and my yield is very low after the final hydrolysis step. What's going wrong?
A2: The Willgerodt-Kindler reaction is powerful but can be finicky. The issues usually lie in the initial thioamide formation or its subsequent hydrolysis.
-
Thioamide Formation:
-
Cause - Suboptimal Temperature: The reaction requires high temperatures (typically reflux, >130°C) to proceed efficiently.[4] Insufficient heat leads to poor conversion of the starting ketone.
-
Solution: Ensure your reaction reaches a vigorous reflux. The internal temperature is a critical parameter. For similar substrates, refluxing for 5 hours is a good starting point.[4]
-
Cause - Incorrect Reagent Stoichiometry: The ratio of ketone:sulfur:amine is crucial. An excess of sulfur and amine is typically required.
-
Solution: A common molar ratio is approximately 1 equivalent of ketone to 1.5 equivalents of sulfur and 2-3 equivalents of morpholine.
-
-
Hydrolysis of the Thioamide:
-
Cause - Incomplete Hydrolysis: Thioamides can be stubborn to hydrolyze. Insufficient time or weak hydrolytic conditions will result in the thioamide being recovered after workup.
-
Solution: This step often requires prolonged reflux (10+ hours) in a strong acid (e.g., 50% H₂SO₄) or a basic alcoholic solution (e.g., 10% NaOH in ethanol).[4] Monitor the disappearance of the thioamide intermediate by TLC.
-
Problem Area 2: Product Purity & Contamination
Q3: My final this compound product is contaminated with a water-insoluble, neutral compound. What is it and how do I remove it?
A3: The most likely neutral contaminant is unreacted 4-chloro-3-methoxybenzyl cyanide .
-
Diagnosis: This can be confirmed by ¹H NMR (look for the characteristic singlet of the benzylic CH₂ protons next to the nitrile, typically around δ 3.7 ppm) or by LC-MS.
-
Root Cause: This points directly to incomplete hydrolysis (see Q1).
-
Purification Strategy: An acid-base extraction is highly effective.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extract the solution with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The desired carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, while the neutral nitrile remains in the organic layer.
-
Separate the layers. The organic layer containing the impurity can be discarded.
-
Carefully re-acidify the aqueous layer with cold HCl (e.g., 2 M) until the pH is ~1-2. Your pure product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Q4: My NMR spectrum shows signals for an amide in addition to my product. Where did this come from?
A4: The presence of 2-(4-Chloro-3-methoxyphenyl)acetamide is a classic sign of incomplete nitrile hydrolysis. The reaction proceeds from nitrile to amide, and then amide to carboxylic acid. Halting the reaction too early, or using conditions that are too mild, can cause the amide intermediate to accumulate.
-
Solution: The most straightforward solution is to re-subject the impure mixture to the hydrolysis conditions for a longer duration or at a slightly elevated temperature to drive the conversion of the remaining amide to the carboxylic acid. Alternatively, the acid-base extraction described in A3 can also help, as amides are much less basic than carboxylates are acidic, though some may be partially extracted depending on the conditions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for producing high-purity this compound? For most laboratory and pilot-plant scales, the two-step route via hydrolysis of 4-chloro-3-methoxybenzyl cyanide is the most robust and highest-yielding method.[2] While it involves the use of highly toxic cyanides, the reaction conditions are well-understood, and the purification is straightforward.
Q2: What are the critical safety precautions when performing the nitrile hydrolysis route?
-
Cyanide Handling: Sodium or potassium cyanide are acutely toxic. Always handle in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure personnel are trained in its use.
-
Quenching: Never add acid directly to a solution containing residual cyanide ions, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched by treating with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Q3: How can I best purify the final product for use in drug development applications? For the highest purity, a combination of methods is recommended:
-
Acid-Base Extraction: As detailed in A3, this is excellent for removing neutral or basic impurities.
-
Recrystallization: After extraction and isolation, recrystallization from a suitable solvent system (e.g., toluene, xylene, or an ethanol/water mixture) is highly effective for removing minor impurities and obtaining a crystalline, easy-to-handle solid.[10]
-
Column Chromatography: If stubborn impurities persist, silica gel column chromatography can be used. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount (0.1-1%) of acetic acid to keep the product protonated and prevent tailing.[11]
Section 4: Optimized Experimental Protocol (Nitrile Route)
This protocol is a synthesized example based on established procedures for similar molecules and is provided for guidance.[2][7]
Step A: Synthesis of 4-Chloro-3-methoxybenzyl Cyanide
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Add sodium cyanide (1.1 eq) to anhydrous acetone.
-
To this stirring suspension, add a solution of 4-chloro-3-methoxybenzyl chloride (1.0 eq) in acetone dropwise over 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the sodium chloride precipitate.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzyl cyanide, which can often be used in the next step without further purification.
Step B: Hydrolysis to this compound
-
To a flask equipped for reflux, add the crude 4-chloro-3-methoxybenzyl cyanide from Step A.
-
Slowly and carefully add 60% aqueous sulfuric acid (v/v).
-
Heat the mixture to 120-130°C and maintain a vigorous reflux for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS until the nitrile and amide intermediates are consumed.
-
Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
-
A solid precipitate should form. If the product oils out, extract the mixture with ethyl acetate (3x).
-
If a solid is obtained, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Proceed with purification as described in Section 3, Q3 (Acid-Base Extraction followed by Recrystallization).
Caption: Diagnostic flowchart for troubleshooting low yield issues.
References
-
Supporting Information for a relevant synthesis. The Royal Society of Chemistry.
-
Carboxylation, Carbonylation, and Dehalogenation. Thieme.
-
CN102643192A - Preparation method of methoxyphenylacetic acid. Google Patents.
-
Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Google Patents.
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal.
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information.
-
Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. Royal Society of Chemistry.
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate.
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Erowid.
-
Synthesis routes of 4-Methoxybenzyl chloride. Benchchem.
-
2-(3-Chloro-4-methoxyphenyl)acetic acid. Chem-Impex.
-
2-[3-(4-Chlorophenyl)-4-Methoxyphenyl]Acetic Acid. Guidechem.
-
CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents.
-
CN1927810A - Preparation method of chlorophenyl acetic acid. Google Patents.
-
α-CHLOROPHENYLACETIC ACID. Organic Syntheses.
-
US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.
-
Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. ResearchGate.
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI.
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses.
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
-
Highly Efficient Electrocatalytic Carboxylation of 1-Phenylethyl Chloride at Cu Foam Cathode. MDPI.
-
METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Google Patents.
-
CAS No.824-94-2 | 4-Methoxybenzylchloride. chem960.com.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
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- 2. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 824-94-2(4-Methoxybenzylchloride) | Kuujia.com [kuujia.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-chloro-3-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Final Carboxylic Acid
Question: I am attempting to synthesize this compound via the malonic ester synthesis, but my overall yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the malonic ester synthesis can stem from several stages of the reaction sequence. Let's break down the potential culprits:
-
Inefficient Enolate Formation: The first step, deprotonation of diethyl malonate, is crucial. If the base is not strong enough or if there is moisture in the reaction, the enolate concentration will be low, leading to poor alkylation.
-
Solution: Ensure you are using a suitable base like sodium ethoxide in anhydrous ethanol. Dry your glassware and solvent thoroughly before use.
-
-
Side Reactions of the Alkyl Halide: The alkylating agent, 4-chloro-3-methoxybenzyl halide, can undergo elimination reactions (E2) in the presence of a strong base, especially if there is steric hindrance. This will consume your starting material without forming the desired carbon-carbon bond.[1]
-
Solution: Add the alkyl halide to the generated enolate at a controlled temperature, typically room temperature or slightly below, to favor the SN2 reaction over elimination.
-
-
Incomplete Hydrolysis (Saponification): The hydrolysis of the diethyl ester to the dicarboxylic acid requires harsh conditions (strong base or acid and heat). Incomplete hydrolysis will result in a mixture of the diester, monoester, and the desired diacid, making purification difficult and lowering the yield of the final product.[2]
-
Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) and an adequate reflux time. Monitoring the reaction by Thin Layer Chromatography (TTC) can help determine when the hydrolysis is complete.
-
-
Incomplete Decarboxylation: The final step of heating the malonic acid derivative to lose CO2 requires a specific temperature. If the temperature is too low, the reaction will be incomplete. If it's too high, you risk decomposition of your product.[3] The decarboxylation proceeds through a cyclic transition state and is generally efficient upon heating.[4]
-
Solution: Typically, heating the acidified product to around 100-150 °C is sufficient. The evolution of CO2 gas is a good indicator of the reaction's progress. Ensure the system is adequately vented.
-
Problem 2: Presence of an Amide Impurity in the Final Product
Question: I am synthesizing this compound by hydrolyzing the corresponding nitrile, 2-(4-chloro-3-methoxyphenyl)acetonitrile. My final product is contaminated with a significant amount of the corresponding amide. Why is this happening?
Answer: This is a very common issue in nitrile hydrolysis. The reaction proceeds in two steps: first, the nitrile is hydrated to an amide, which is then hydrolyzed to the carboxylic acid. The second step is often slower than the first, leading to the accumulation of the amide intermediate.
-
Kinetic Factors: The rate of amide hydrolysis can be significantly slower than nitrile hydration, especially under milder conditions.
-
Solution: To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the acid or base catalyst. For example, refluxing in a higher concentration of sulfuric acid or sodium hydroxide can be effective.[5]
-
-
Work-up Procedure: If the reaction is quenched prematurely or if the pH is not sufficiently acidic or basic during the work-up, the amide may not fully hydrolyze.
-
Solution: After the initial reaction, ensure the mixture is refluxed for a sufficient period under strongly acidic or basic conditions to hydrolyze the amide completely. Monitoring the reaction by TLC or HPLC is highly recommended to confirm the disappearance of the amide intermediate.
-
Problem 3: Formation of Colored Impurities and Tarry Byproducts
Question: During the synthesis of this compound, especially when using the Willgerodt-Kindler reaction, I am observing the formation of dark-colored, tarry materials that make purification difficult. What causes this and how can it be minimized?
Answer: The Willgerodt-Kindler reaction, which typically uses a ketone, an amine (like morpholine), and elemental sulfur at high temperatures, is prone to forming polymeric and colored byproducts.[6][7]
-
High Reaction Temperatures: The reaction often requires elevated temperatures, which can lead to the decomposition of starting materials, intermediates, and products, resulting in polymerization and tar formation.
-
Solution: Carefully control the reaction temperature and time. Use the lowest effective temperature and avoid prolonged heating once the reaction is complete. Microwave-assisted synthesis has been shown to reduce reaction times and sometimes minimize byproduct formation.[8]
-
-
Sulfur-Containing Byproducts: Elemental sulfur can form various polysulfides and other reactive species that can lead to complex side reactions and colored impurities.
-
Solution: Use the stoichiometric amount of sulfur. After the reaction, a proper work-up is essential. This may include filtration to remove excess sulfur and washes with reducing agents (like sodium bisulfite) to remove some sulfur-containing impurities.
-
-
Oxidation: The starting material or product may be susceptible to oxidation under the reaction conditions.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
The overall workflow for troubleshooting common synthesis issues can be visualized as follows:
Caption: A general workflow for troubleshooting common issues in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed laboratory-scale synthetic routes are:
-
Malonic Ester Synthesis: This involves the alkylation of a malonate ester with 4-chloro-3-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[1][9]
-
Hydrolysis of 2-(4-chloro-3-methoxyphenyl)acetonitrile: This is a direct two-step process involving the hydration of the nitrile to an amide, followed by hydrolysis to the carboxylic acid.[5]
-
The Willgerodt-Kindler Reaction: This method utilizes 1-(4-chloro-3-methoxyphenyl)ethanone as the starting material, which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis.[10][11]
The choice of route often depends on the availability and cost of the starting materials.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. You should run a co-spot of your starting material alongside the reaction mixture to track its consumption. For more quantitative analysis, especially for detecting minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the best purification methods for this compound?
A3: The crude product can often be purified by recrystallization . A suitable solvent system can be determined through small-scale solubility tests, but mixtures of water with ethanol, methanol, or acetone are often effective for carboxylic acids. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate), with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:
-
Malonic Ester Synthesis: Sodium ethoxide is a strong base and is water-reactive. Handle it in a dry environment.
-
Nitrile Hydrolysis: Working with concentrated acids or bases requires appropriate personal protective equipment (PPE), including acid/base resistant gloves and safety goggles. The hydrolysis can be exothermic, so additions should be done carefully.
-
Willgerodt-Kindler Reaction: This reaction is often performed at high temperatures and may produce hydrogen sulfide (H2S), a toxic and flammable gas. It should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis via Nitrile Hydrolysis
This protocol is a general guideline for the hydrolysis of 2-(4-chloro-3-methoxyphenyl)acetonitrile.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-chloro-3-methoxyphenyl)acetonitrile (1.0 eq).
-
Reaction: Add a 6M solution of sulfuric acid (or sodium hydroxide) in excess (e.g., 10-20 volumes).
-
Heating: Heat the mixture to reflux and maintain the temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting nitrile and the intermediate amide are no longer visible.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it over ice. The carboxylic acid product should precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.[12]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Data Summary Table
| Synthesis Route | Common Starting Materials | Key Reagents | Typical Yield (%) | Major Potential Side Products |
| Malonic Ester | Diethyl malonate, 4-chloro-3-methoxybenzyl halide | NaOEt, NaOH/H2SO4 | 60-80 | Incompletely hydrolyzed esters, dialkylated malonate |
| Nitrile Hydrolysis | 2-(4-chloro-3-methoxyphenyl)acetonitrile | H2SO4 or NaOH | 70-90 | 2-(4-chloro-3-methoxyphenyl)acetamide |
| Willgerodt-Kindler | 1-(4-chloro-3-methoxyphenyl)ethanone | Sulfur, Morpholine | 50-70 | Thioamide intermediate, polymeric sulfur compounds |
Visualizing Reaction Pathways
Malonic Ester Synthesis Pathway
Caption: Key steps in the malonic ester synthesis of the target carboxylic acid.[9]
Nitrile Hydrolysis Pathway
Caption: The two-step process of nitrile hydrolysis to a carboxylic acid.
References
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]
-
chemeurope.com. (n.d.). Willgerodt rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
Michigan State University. (2009). Willgerodt‐Kindler Reaction. [Link]
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
PubChemLite. (n.d.). This compound (C9H9ClO3). [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid.
-
PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
-
ResearchGate. (n.d.). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt_rearrangement [chemeurope.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Chloro-3-methoxyphenyl)acetic Acid by Recrystallization
Welcome to the comprehensive technical support guide for the purification of 2-(4-Chloro-3-methoxyphenyl)acetic acid via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this purification technique. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the methodology to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. For this compound, the ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. Most impurities should either be insoluble at high temperatures or remain soluble at low temperatures. This allows for the selective crystallization of the pure desired compound upon cooling.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should:
-
Completely dissolve the crude this compound at or near its boiling point.
-
Result in low solubility of the pure compound at low temperatures (e.g., room temperature or in an ice bath) to maximize yield.
-
Either not dissolve impurities at all or keep them dissolved at all temperatures.
-
Be chemically inert, meaning it does not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent "oiling out." The melting point of this compound is in the range of 91-96 °C.
-
Be volatile enough to be easily removed from the purified crystals.
A good starting point for a substituted phenylacetic acid like this would be to test polar protic solvents (e.g., ethanol, methanol, water), polar aprotic solvents (e.g., acetone, ethyl acetate), and nonpolar aromatic solvents (e.g., toluene, xylene). Often, a mixed solvent system (e.g., ethanol/water) is required to achieve the desired solubility profile.
Q3: My purified this compound is still impure. What are the likely next steps?
A3: If a single recrystallization does not yield a product of the desired purity, you have a few options:
-
Repeat the Recrystallization: A second recrystallization using the same solvent system can often remove remaining impurities.
-
Change the Solvent System: Impurities may have similar solubility profiles to your compound in the initial solvent. Trying a different solvent with different polarity may effectively separate the impurity.
-
Activated Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb the colored impurity.
-
Alternative Purification Techniques: If recrystallization is ineffective, consider other purification methods such as column chromatography or acid-base extraction to remove persistent impurities before a final recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated, and the compound remains dissolved even at low temperatures. | - Solution: Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again. - Explanation: Supersaturation is the driving force for crystallization. By reducing the solvent volume, you increase the solute concentration to a point where it exceeds its solubility at the lower temperature. |
| 2. The wrong solvent was chosen: The compound is too soluble in the solvent even at low temperatures. | - Solution: Re-evaluate your solvent choice. If using a mixed solvent system, you can try adding more of the "anti-solvent" (the one in which the compound is less soluble). - Explanation: A steep solubility curve with respect to temperature is ideal for recrystallization. | |
| 3. Rapid cooling: Fast cooling can sometimes inhibit the formation of nucleation sites for crystal growth. | - Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization. - Explanation: Slow cooling allows for the formation of a more ordered and pure crystal lattice. Scratching and seeding provide surfaces for the initial crystals to form. | |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound: The compound is melting before it dissolves. The melting point of this compound is approximately 91-96 °C. | - Solution: Choose a solvent with a lower boiling point. - Explanation: If the compound melts in the hot solvent, it will come out of the solution as a liquid (oil) upon cooling, which often traps impurities. |
| 2. High concentration of impurities: Impurities can disrupt the crystal lattice formation, leading to an oily product. | - Solution: Try a pre-purification step like an acid-base extraction to remove significant impurities before recrystallization. - Explanation: A purer starting material is more likely to form a well-defined crystal lattice. | |
| 3. The solution is too concentrated. | - Solution: Add a small amount of additional hot solvent to the oily mixture to fully dissolve it, and then allow it to cool slowly. - Explanation: Finding the right balance of solvent is key. While too much solvent prevents crystallization, too little can lead to oiling out. | |
| Low Recovery of Purified Compound | 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. | - Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. - Explanation: Even in a good recrystallization solvent, the compound will have some solubility at low temperatures. Minimizing the amount of hot solvent used is crucial for maximizing yield. |
| 2. Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel. | - Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. The excess solvent can be evaporated after filtration. - Explanation: Keeping the filtration apparatus hot prevents a drop in temperature that would cause the compound to crystallize out of the saturated solution prematurely. | |
| 3. Washing crystals with a solvent in which they are too soluble: This will redissolve some of the purified product. | - Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. - Explanation: The solubility of the compound is lowest at colder temperatures, so using ice-cold solvent for washing minimizes product loss. | |
| Discolored Crystals | 1. Colored impurities are present in the crude material. | - Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. - Explanation: Activated charcoal has a high surface area and can adsorb large, colored organic molecules. |
| 2. The compound is degrading at the boiling point of the solvent. | - Solution: Choose a lower-boiling solvent or reduce the time the solution is kept at a high temperature. - Explanation: Although generally stable, prolonged exposure to high temperatures can cause some organic molecules to decompose. |
Experimental Protocol: A Proposed Method for Recrystallization
This protocol is a starting point and may require optimization based on the specific impurities present in your crude this compound.
1. Solvent Selection:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, methanol, toluene, ethyl acetate, or mixtures like ethanol/water) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the clear solution to cool to room temperature and then place it in an ice bath. A suitable solvent will result in the formation of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
4. Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Potential Impurities and Their Removal
The synthesis of substituted phenylacetic acids can introduce various impurities. Common synthetic routes include the hydrolysis of the corresponding benzyl cyanide or the oxidation of the corresponding phenylacetaldehyde.[1][2]
Potential Synthesis-Related Impurities:
-
Unreacted Starting Materials: For instance, if synthesized from the corresponding benzyl cyanide, some of the nitrile may remain.
-
By-products from Side Reactions: Depending on the synthetic route, side reactions such as over-oxidation or incomplete hydrolysis can lead to related acidic or neutral impurities.
-
Reagents and Catalysts: Traces of acids, bases, or metal catalysts used in the synthesis may be present.
Strategies for Removing Common Impurity Types:
-
Acidic/Basic Impurities: An acid-base extraction can be a highly effective pre-purification step. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the desired carboxylic acid into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be acidified to precipitate the purified acid.
-
Neutral Impurities: These are often effectively removed by recrystallization as they may have different solubility profiles.
References
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2007). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
YouTube. (2024, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]
Sources
Technical Support Center: 2-(4-Chloro-3-methoxyphenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during this synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction: The Criticality of Purity
This compound is a valuable building block in pharmaceutical synthesis.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product.[2] Impurities can arise from various sources, including starting materials, side reactions, and degradation.[3] This guide provides a structured, question-and-answer approach to troubleshoot and resolve common issues related to impurity profiling in this specific synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common potential impurities in the synthesis of this compound, and where do they come from?
A1: Understanding the potential impurities begins with understanding the synthesis route. A common pathway involves the hydrolysis of 4-chloro-3-methoxyphenylacetonitrile. Based on this, impurities can be logically categorized by their origin.
Logical Relationship: Synthesis Stage to Impurity Class
Caption: Relationship between synthesis stages and potential impurity classes.
Table 1: Common Potential Impurities and Their Likely Origins
| Impurity Type | Specific Example | Likely Origin |
| Starting Material | 4-Chloro-3-methoxyphenylacetonitrile | Incomplete hydrolysis of the nitrile intermediate. |
| Intermediate | 2-(4-Chloro-3-methoxyphenyl)acetamide | Partial hydrolysis of the nitrile; a key process-related impurity. |
| By-product | Positional Isomers (e.g., 2-(3-Chloro-4-methoxyphenyl)acetic acid) | Impurities present in the initial starting materials (e.g., 3-chloro-4-methoxytoluene) that carry through the synthesis.[4] |
| By-product | Dimerization or Polymerization Products | Can occur under harsh acidic or basic hydrolysis conditions. |
| Reagent-Related | Residual Solvents (e.g., Toluene, Acetonitrile) | Incomplete removal during work-up and drying steps. Classified by ICH Q3C guidelines based on toxicity.[5] |
| Degradation Product | Decarboxylation products | Potential for degradation if the final product is exposed to excessive heat or light.[5] |
Q2: My initial analysis (e.g., TLC, crude ¹H NMR) shows unexpected signals. How do I approach identifying these unknown impurities?
A2: A systematic workflow is crucial for efficiently identifying unknown components. The process involves moving from separation to identification and finally to structural confirmation.
Workflow for Unknown Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
Causality:
-
Separation First: Start with a high-resolution separation technique like HPLC.[3] A Photo Diode Array (PDA) detector is crucial as it provides UV spectra for each peak, which can help differentiate between compounds with different chromophores. For volatile unknowns, headspace GC-MS is the gold standard.[6][7]
-
Get the Mass: Couple your HPLC to a mass spectrometer (LC-MS).[8] This is the single most powerful tool for initial identification, as it provides the molecular weight of the impurity. This data allows you to propose potential molecular formulas and search databases.
-
Isolate for Confirmation: If the impurity is significant (typically >0.1% as per ICH guidelines) and its structure cannot be determined from LC-MS data alone, it must be isolated for definitive structural analysis.[9]
-
Definitive Structure: Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated impurity provides unambiguous structural information, including connectivity and stereochemistry.[10]
Q3: Which analytical technique is best for routine quality control versus in-depth investigation of impurities in this synthesis?
A3: The choice of technique depends on the goal—routine monitoring or novel identification. Each has distinct advantages.
Table 2: Comparison of Primary Analytical Techniques for Impurity Profiling
| Technique | Primary Use Case | Advantages | Limitations |
| RP-HPLC with UV/PDA | Quantitative Analysis & Routine QC: Quantifying known impurities and detecting new ones. | Robust, reproducible, excellent for quantification, widely available.[3][11] | Requires impurities to have a UV chromophore; provides limited structural information. |
| GC-MS | Volatile Impurities: Identifying and quantifying residual solvents, volatile starting materials, or by-products. | High sensitivity for volatile compounds, definitive identification via mass spectral libraries.[7][12] | Not suitable for non-volatile or thermally labile compounds like the main product or its amide intermediate. |
| LC-MS | Identification & Structural Clues: Determining molecular weights of unknown impurities during investigations. | Provides molecular weight and fragmentation data, crucial for structural elucidation of non-volatile compounds.[10][8] | Quantification can be less accurate than HPLC-UV without specific reference standards. |
| NMR Spectroscopy | Definitive Structural Elucidation: Unambiguous structure confirmation of isolated, unknown impurities. | Provides detailed structural information (connectivity, stereochemistry). | Requires isolation of the impurity in sufficient quantity (µg to mg) and is a low-throughput technique.[10] |
Expert Recommendation: For routine process monitoring and quality control, a validated RP-HPLC-UV method is the industry standard. For process development and troubleshooting unknown peaks, LC-MS is indispensable for rapid identification, supported by GC-MS for volatile components.
Q4: I'm struggling to separate a key process impurity from the main this compound peak using HPLC. What steps should I take to optimize my method?
A4: Method development is an iterative process of optimizing parameters to achieve the desired resolution. A reversed-phase (RP) method is most common for this class of molecule.
Protocol: Foundational RP-HPLC Method Development
-
Column Selection:
-
Rationale: The target molecule is moderately polar. A C18 (octadecylsilane) column is the workhorse for this type of analysis and an excellent starting point.
-
Action: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Selection & pH Control:
-
Rationale: The analyte is an acetic acid derivative, meaning its charge state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH must be buffered to keep the acid in its protonated (neutral) form. The pKa of similar phenylacetic acids is around 4.3.
-
Action: Use a mobile phase of Acetonitrile (ACN) and an acidic aqueous buffer. A good starting point is a phosphate or formate buffer at pH 3.0.[11] This ensures the carboxylic acid is fully protonated.
-
-
Initial Gradient Elution:
-
Rationale: A gradient run is the fastest way to screen for all impurities, from polar to non-polar.
-
Action: Start with a broad gradient (e.g., 5% ACN to 95% ACN over 20 minutes). This will show you the retention time of your main peak and any other impurities present.
-
-
Optimization for Resolution:
-
Rationale: Once you know where the critical peaks elute, you can adjust the gradient to increase resolution in that specific region.
-
Action: If an impurity co-elutes or is close to the main peak, flatten the gradient around that time point. For example, if the peaks elute at 40% ACN, change the gradient to run from 35% to 45% ACN over a longer period (e.g., 15 minutes). This "shallow gradient" gives the components more time to interact with the stationary phase, improving separation.
-
-
Wavelength Selection:
-
Rationale: The wavelength should be set at the absorption maximum (λ-max) of the main compound and impurities to ensure maximum sensitivity.
-
Action: Use a PDA detector to determine the λ-max from the UV spectrum. For phenylacetic acid derivatives, this is often in the 220-230 nm range.[11]
-
-
Method Validation:
-
Rationale: Once optimized, the method must be validated according to ICH guidelines to ensure it is reliable for its intended purpose.
-
Action: Perform validation experiments for specificity, linearity, range, accuracy, precision, and robustness.
-
In-Depth Experimental Protocols
Protocol 1: Impurity Profiling by RP-HPLC-UV
-
Objective: To separate and quantify process-related impurities and degradation products.
-
Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 225 nm[11]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 20.0 70 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and integrate all peaks. Use relative retention time (RRT) to track known impurities and area percent to estimate their levels. For accurate quantification, a reference standard for each impurity is required.
Protocol 2: Identification of Volatile Impurities by Headspace GC-MS
-
Objective: To identify and quantify residual solvents from the synthesis process.
-
Instrumentation: GC-MS with a Headspace Autosampler.
-
GC-MS Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temp: 250 °C
-
Ion Source Temp: 230 °C
-
MS Scan Range: 35-350 amu
-
-
Headspace Parameters:
-
Sample Diluent: Dimethyl sulfoxide (DMSO)
-
Vial Equilibration Temp: 80 °C
-
Vial Equilibration Time: 15 min
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO.
-
Immediately cap and crimp the vial securely.
-
-
Analysis: Place the vial in the headspace autosampler. The system will automatically heat the vial, sample the vapor phase (headspace), and inject it into the GC-MS. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using a standard addition or external standard method.[6]
References
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America. [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). NP-MRD. [Link]
-
Techniques for impurity profiling. ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical and Biological Archives. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
-
Chromatographic Approaches to Pharmaceutical Impurity Profiling. Walsh Medical Media. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]
-
This compound (C9H9ClO3). PubChemLite. [Link]
-
Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]
-
2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. soeagra.com [soeagra.com]
- 4. 2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. labcompare.com [labcompare.com]
- 7. omicsonline.org [omicsonline.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. public.pensoft.net [public.pensoft.net]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Technical Support Center: Troubleshooting Grignard Reactions of Substituted Benzyl Halides
Welcome to the technical support center for Grignard reactions involving substituted benzyl halides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often temperamental class of reactions. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure, providing you with the expert insights needed to troubleshoot effectively.
Introduction: The Benzyl Grignard Conundrum
Benzylmagnesium halides are invaluable reagents for forming carbon-carbon bonds.[1] However, their preparation and subsequent reactions are notoriously sensitive to a variety of factors, particularly the nature of substituents on the aromatic ring.[1] Unlike simpler alkyl or aryl Grignards, benzyl systems are prone to competing side reactions that can drastically reduce the yield of your desired product. This guide will dissect these challenges and provide actionable, evidence-based solutions.
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[2] The generally accepted mechanism involves a single electron transfer (SET) from magnesium to the benzyl halide, forming a radical anion that fragments to a benzyl radical and a halide anion.[3][4] These intermediates then recombine on the magnesium surface to form the benzylmagnesium halide.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis and use of substituted benzyl Grignard reagents.
Issue 1: My Grignard reaction won't start.
This is perhaps the most frequent and frustrating problem. You've combined your substituted benzyl halide and magnesium turnings, but there's no sign of the characteristic exotherm or cloudiness that signals reaction initiation.
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The primary culprit is often an passivating layer of magnesium oxide on the turnings.
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings in the flask with a dry glass rod under an inert atmosphere. This exposes a fresh, reactive metal surface.[5]
-
Chemical Activation: The use of initiators is highly recommended.
-
Iodine: A small crystal of iodine is the classic initiator.[5][6][7] It reacts with the magnesium surface to form magnesium iodide, which helps to clean and activate the surface.
-
1,2-Dibromoethane (DBE): A few drops of DBE can be very effective. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared, active Grignard solution can often kick-start a stubborn reaction.[8]
-
-
-
Wet or Impure Reagents/Glassware: Grignard reagents are extremely sensitive to moisture and protic impurities.[4][6]
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under a stream of dry inert gas (argon or nitrogen).[5][9]
-
Solvent: Anhydrous ether or tetrahydrofuran (THF) are the standard solvents.[6][10] Use freshly opened bottles or solvent that has been dried over a suitable agent like sodium/benzophenone. THF is often preferred for its superior ability to solvate and stabilize the Grignard reagent.[9]
-
Benzyl Halide: Ensure your starting halide is pure and dry. Traces of acidic impurities, such as HCl from the synthesis of benzyl chloride, can inhibit the reaction.[11] Consider passing it through a short plug of activated alumina or distillation.
-
-
Substituent Effects: The electronic nature of the substituents on the benzyl ring can significantly impact the ease of Grignard formation.
-
Electron-Donating Groups (EDGs): Methoxy or alkyl groups can sometimes make initiation more difficult.[8][12] While not fully understood, this may be due to a reduction in the polarization of the C-X bond.[8] In these cases, more aggressive activation methods may be necessary.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro are generally incompatible with Grignard reagents as they will react with the formed organometallic species.[13]
-
Issue 2: My yield is low, and I've isolated a significant amount of a high-boiling byproduct.
This is a classic sign of Wurtz-type homocoupling, a major side reaction for benzylic halides.[9]
Understanding Wurtz Coupling:
The newly formed benzylmagnesium halide is a potent nucleophile. It can react with the starting benzyl halide in an SN2-type reaction to form a bibenzyl derivative (Ar-CH₂-CH₂-Ar).[2][9][14] This side reaction consumes both your starting material and your desired Grignard reagent, leading to significantly lower yields.[2][14]
Solutions to Minimize Wurtz Coupling:
-
Slow Addition: Add the benzyl halide solution dropwise to the suspension of magnesium turnings.[2][3][5] This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it encountering an already-formed Grignard molecule.[2][5]
-
Temperature Control: While some initial heating may be required to start the reaction, it is crucial to cool the flask once the exotherm begins.[3][7] Lower temperatures generally disfavor the Wurtz coupling reaction.[2]
-
Solvent Choice: The choice of solvent can have a notable impact. Studies have shown that 2-methyltetrahydrofuran (2-MeTHF) can be superior to both diethyl ether and THF in suppressing Wurtz coupling for benzyl Grignard reactions.
-
Halide Choice: Benzyl bromides and chlorides are generally preferred over iodides. Benzyl iodide is much more reactive and prone to facile coupling.[6][10]
-
Continuous Flow Synthesis: For industrial applications, continuous flow reactors can significantly reduce Wurtz coupling by ensuring that the formed Grignard reagent is immediately carried away from the zone where the halide is introduced.[14][15] A comparison showed a batch process yielding 90% Grignard and 6% diphenylethane, while a continuous process yielded 98-99% Grignard with 2% or less of the coupled product.[15]
Issue 3: My reaction mixture turned dark brown or black.
While a Grignard reaction is typically cloudy and grey, a very dark or black appearance can indicate decomposition or significant side reactions.[5]
Possible Causes:
-
Overheating: Excessive heating can lead to decomposition of the sensitive benzylmagnesium halide.
-
Impurities: Trace impurities in the magnesium or the benzyl halide can catalyze decomposition pathways.[5]
-
Wurtz Coupling Products: The formation of finely divided metal byproducts from coupling reactions can also contribute to a dark appearance.[5]
Solutions:
-
Maintain Temperature Control: Use an ice bath to manage the reaction exotherm, especially during the addition of the halide.
-
Use High-Purity Reagents: Ensure the quality of your magnesium and benzyl halide.
-
Avoid Prolonged Reflux: While some protocols call for refluxing, this can be detrimental for sensitive benzyl Grignards.[9] Often, the reaction is complete shortly after the addition of the halide is finished. Monitor the consumption of magnesium as an indicator of completion.[9]
Issue 4: My reaction with a carbonyl compound gave the wrong product (an o-tolyl derivative).
This surprising result is due to a known, but often unexpected, rearrangement of the benzylmagnesium halide.
The Benzyl to o-Tolyl Rearrangement:
Under certain conditions, benzylmagnesium halides can rearrange to the more stable o-tolylmagnesium halide isomer.[1][16] This rearrangement is thought to proceed through a triene intermediate.[17] The proportion of the rearranged product can depend on factors like the halide used (chloride vs. bromide), reaction temperature, and stoichiometry.[16] For example, one study found that benzylmagnesium chloride gave predominantly the o-tolyl carbinol, while the bromide favored this pathway only when used in excess or at higher temperatures.[16]
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the addition of the Grignard reagent to the electrophile at low temperatures (e.g., 0 °C or -78 °C).
-
Choice of Halide: Consider using benzylmagnesium bromide, which may be less prone to this rearrangement under standard conditions compared to the chloride.[16]
-
Use of Additives: The addition of cerium(III) chloride can sometimes suppress rearrangements and favor the direct 1,2-addition product, although its effectiveness can be system-dependent.[16]
Experimental Protocols & Data
Protocol 1: General Procedure for Benzyl Grignard Formation
This protocol is a starting point and should be optimized based on the specific substituted benzyl halide used.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under vacuum. Allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Briefly crush the turnings with a dry glass rod. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of the total substituted benzyl halide (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux and/or the appearance of cloudiness. Gentle warming with a heat gun may be required.[5]
-
Addition: Once the reaction has started, begin the slow, dropwise addition of the remaining benzyl halide solution at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., a water bath) to control the exotherm.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The reaction is generally complete when most of the magnesium has been consumed.
Table 1: Solvent Effects on Wurtz Coupling in Benzyl Grignard Reactions
The choice of solvent significantly influences the ratio of the desired Grignard product to the undesired Wurtz coupling byproduct.
| Solvent | Benzyl Halide | Product : Wurtz Byproduct Ratio | Reference |
| Diethyl Ether (Et₂O) | Benzyl Chloride | 90 : 10 | |
| Tetrahydrofuran (THF) | Benzyl Chloride | 30 : 70 | |
| 2-Methyl-THF (2-MeTHF) | Benzyl Chloride | 90 : 10 |
Data synthesized from a comparative study on solvent effects in Grignard reactions. The results highlight that for benzyl chloride, THF can significantly promote the undesired Wurtz coupling compared to diethyl ether and 2-MeTHF.
Visualization of Key Processes
Grignard Formation & Competing Wurtz Coupling
The following diagram illustrates the primary pathway for Grignard reagent formation and the major competing side reaction, Wurtz coupling.
Caption: Competing pathways in benzyl Grignard synthesis.
Troubleshooting Workflow: Reaction Failure to Initiate
This decision tree provides a logical workflow for diagnosing and solving initiation problems.
Caption: Decision tree for troubleshooting reaction initiation.
References
-
Yanagisawa, A. (n.d.). 7.6.8.1 Method 1: Benzylmagnesium Halides from Benzyl Halides and Magnesium. Science of Synthesis. Retrieved from [Link]
-
Kappe, C. O., et al. (2016). Solvent screening of benzyl chloride Grignard reaction. ResearchGate. Retrieved from [Link]
- Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method. (2006). Google Patents.
-
Gilman, H., & Robinson, J. (n.d.). n-AMYLBENZENE. Organic Syntheses. Retrieved from [Link]
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary. Retrieved from [Link]
-
Schaart, B. J., et al. (1980). On the nature of the radical pairs involved in the Grignard reaction. Canadian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of Benzylmagnesium chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for the preparation of grignard compounds. (2010). Google Patents.
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
-
Grignard trouble. (2004). The Hive Chemistry Discourse. Retrieved from [Link]
-
Li, C. J., et al. (2013). A systematic evaluation and screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. (2025). Reddit. Retrieved from [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. (2025). Reddit. Retrieved from [Link]
-
Garst, J. F. (n.d.). Grignard reagent formation. Retrieved from [Link]
-
Szafran, Z., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Grignard reagents comprising benzyl-magnesium halide. (1994). Google Patents.
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Laue, S., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
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Grignard successes and failures. (2016). Sciencemadness.org. Retrieved from [Link]
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Richey, H. G. (2000). The Grignard Reagents. Organometallics. Retrieved from [Link]
- Austin, P. R. (1930). The Effect of Ortho Substituents on Some Reactions of Benzylmagnesium Chloride. Cornell University.
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Grignard reaction on electron-poor benzyl bromides. (2019). Chemistry Stack Exchange. Retrieved from [Link]
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Benkeser, R. A., & Johnston, T. E. (1966). Factors governing the reaction of the benzyl Grignard reagent. III. Formation of ortho and para products in reactions with alkyl sulfates via triene intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Recrystallization of Chloromethoxyphenylacetic Acids
Welcome to the Technical Support Center for the purification of chloromethoxyphenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an appropriate recrystallization solvent for this class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal relationships between molecular structure, solvent properties, and successful crystallization outcomes.
Introduction: The Crystallization Challenge
Chloromethoxyphenylacetic acids, key intermediates in pharmaceutical synthesis, present a unique purification challenge. The interplay of the polar carboxylic acid group, the moderately polar methoxy group, and the deactivating, moderately polar chloro group on the phenyl ring dictates their solubility, often leading to frustrating outcomes like "oiling out," poor recovery, or co-precipitation of impurities. This guide provides a systematic approach to solvent selection and troubleshooting to ensure you obtain a highly pure crystalline product.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when approaching the recrystallization of chloromethoxyphenylacetic acids.
Q1: What are the ideal characteristics of a recrystallization solvent for chloromethoxyphenylacetic acids?
A1: An ideal solvent for these compounds should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[1][2]
-
Low solubility at room temperature and below: Upon cooling, the compound should readily crystallize out of the solution, ensuring a high recovery rate.[1][2]
-
Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent must not react with the chloromethoxyphenylacetic acid.
-
Appropriate boiling point: The boiling point should be high enough to create a significant solubility differential between hot and cold conditions, yet low enough for easy removal from the purified crystals during drying.[3]
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.
Q2: How do the positions of the chloro and methoxy groups affect solvent selection?
A2: The relative positions of the chloro and methoxy groups on the phenyl ring significantly influence the molecule's overall polarity and crystal lattice energy. While there are no universal rules, some general trends can be observed:
-
Para-substitution: Compounds with para-substitution tend to be more symmetrical, which can lead to higher melting points and lower solubility in non-polar solvents compared to their ortho or meta isomers.
-
Ortho-substitution: The proximity of the ortho-substituent to the acetic acid side chain can introduce steric hindrance, potentially affecting how the molecule packs in a crystal lattice and interacts with solvents.
-
Meta-substitution: These isomers often have intermediate polarity and solubility characteristics.
Q3: Can I use a mixed solvent system? If so, how do I choose one?
A3: Yes, mixed solvent systems are often highly effective when a single solvent does not meet all the ideal criteria.[4][5] A common approach is to use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[4] The two solvents must be miscible. For chloromethoxyphenylacetic acids, which are moderately polar, common pairs include:
-
Ethanol/Water: A versatile combination where the compound is dissolved in hot ethanol (good solvent), and water (anti-solvent) is added to induce crystallization upon cooling.
-
Toluene/Hexanes: In this system, the compound is dissolved in hot toluene, and hexanes are added as the anti-solvent.[4]
-
Dichloromethane/Hexanes: Similar to the toluene/hexanes system, this is another option for compounds with moderate polarity.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the recrystallization of chloromethoxyphenylacetic acids.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too close to the melting point of the compound. 2. The solution is supersaturated, and the compound is coming out of solution above its melting point. 3. High concentration of impurities depressing the melting point. | 1. Select a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly. 3. If impurities are suspected, consider a preliminary purification step like a column chromatography or pre-washing the crude solid. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The rate of cooling is too slow for nucleation to occur. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation.[2] 3. Add a "seed crystal" of the pure compound to induce crystallization.[2] 4. If the compound remains soluble, the chosen solvent is not suitable. Recover the compound by evaporating the solvent and start again with a different solvent system. |
| Crystal formation is very rapid, yielding fine powder. | 1. The solution is too concentrated. 2. The solution was cooled too quickly. | 1. Rapid cooling can trap impurities.[2] Re-heat the solution, add a small amount of extra solvent, and allow it to cool slowly and undisturbed. A slower cooling rate promotes the growth of larger, purer crystals. |
| The recrystallized product has a low melting point or a broad melting point range. | 1. Incomplete removal of impurities. 2. The crystals are not fully dry and contain residual solvent. | 1. Consider a second recrystallization, possibly with a different solvent system. 2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent. A wider melting point range is indicative of impurities.[2] |
| Poor recovery of the purified compound. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used in the initial dissolving step. 3. Premature crystallization during hot filtration. 4. Excessive washing of the collected crystals. | 1. Ensure the solution is cooled in an ice bath to minimize solubility.[3] 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] 3. During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
Part 3: Experimental Protocols & Data
Systematic Solvent Selection Workflow
The following workflow provides a structured approach to identifying the optimal recrystallization solvent.
Sources
Removal of unreacted starting materials from 2-(4-Chloro-3-methoxyphenyl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Chloro-3-methoxyphenyl)acetic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Introduction: The Challenge of Purity
This compound is a valuable building block in pharmaceutical synthesis. Like any multi-step synthesis, the crude product is often contaminated with unreacted starting materials, reaction byproducts, and residual solvents. The acidic nature of the target compound provides a powerful handle for purification, but a robust strategy requires a clear understanding of the potential impurities and their chemical properties. This guide will walk you through the logic of designing an effective purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities present will depend on your specific synthetic route. However, based on common syntheses of phenylacetic acids, you can anticipate the following:
-
Unreacted Starting Materials: These are often the most significant impurities. Common precursors include:
-
4-Chloro-3-methoxybenzaldehyde: A neutral compound.
-
2-(4-Chloro-3-methoxyphenyl)acetonitrile: A neutral, water-insoluble compound.[1]
-
-
Reaction Intermediates: Depending on the pathway, partially reacted intermediates may be present.
-
Byproducts: Side reactions can generate structurally similar molecules that may be challenging to separate.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, ethyl acetate, THF) and reagents from the hydrolysis step (e.g., salts from acid/base neutralization) are common.[2]
Q2: My crude product is an oil and won't solidify. What's happening?
A2: This is a common issue often referred to as "oiling out." It typically occurs when the melting point of your compound or an impurity mixture is below the temperature of the solvent, or when a significant amount of impurities is present, leading to freezing-point depression.
-
Probable Cause: High concentration of impurities or residual solvent.
-
Solution: First, try removing all volatile components under high vacuum. If it remains an oil, an initial purification step like acid-base extraction is highly recommended to remove neutral impurities, which are often the culprits. Following this, a carefully selected recrystallization solvent system may yield a solid product.
Q3: I'm performing an acid-base extraction. Why is my yield so low after re-acidification?
A3: Low recovery in an acid-base extraction of a carboxylic acid can stem from several factors:
-
Incomplete Extraction: The basic wash may not have been sufficient to deprotonate and extract all of your carboxylic acid into the aqueous layer. Using a stronger base (like NaOH instead of sodium bicarbonate) or performing multiple extractions can help.
-
Incomplete Precipitation: After acidification, your product might have some solubility in the aqueous solution. Chilling the aqueous layer thoroughly in an ice bath before filtration can help maximize precipitation.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding brine (saturated NaCl solution) can often help to break it.
Q4: My compound streaks badly on my TLC plate. How can I get a clean spot?
A4: Carboxylic acids are notorious for streaking on silica gel TLC plates. This is due to the acidic proton of the carboxyl group interacting strongly with the silica.
-
Solution: To obtain a well-defined spot, you need to suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane). This ensures the compound remains fully protonated and travels up the plate as a single species.
Troubleshooting Guide: Purification Techniques
This table summarizes common problems, their probable causes, and recommended solutions for the primary purification techniques.
| Technique | Problem | Probable Cause(s) | Recommended Solution(s) |
| Acid-Base Extraction | Low recovery of product | 1. Incomplete extraction into the aqueous phase. 2. Product has some water solubility. 3. Emulsion formation. | 1. Use a stronger base (e.g., 1M NaOH) or perform multiple extractions with NaHCO₃. 2. Thoroughly chill the acidified aqueous phase before filtration. If significant loss is suspected, back-extract the aqueous phase with a solvent like ethyl acetate. 3. Add brine to break the emulsion. Use gentle inversions instead of vigorous shaking. |
| Oily product after acidification | 1. Incomplete removal of neutral organic impurities. 2. Melting point of the product is low. | 1. Wash the combined basic aqueous layers with an organic solvent (e.g., ether or DCM) to remove any dissolved neutral impurities before acidifying. 2. After acidification, extract the product into an organic solvent, dry the solvent, and evaporate to obtain the purified acid. | |
| Recrystallization | Product "oils out" instead of crystallizing | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Insoluble impurities are present. | 1. Add a small amount of additional hot solvent to ensure everything is dissolved. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Perform a hot filtration to remove any insoluble material before cooling. |
| No crystals form upon cooling | 1. Too much solvent was used. 2. The solution is not saturated. | 1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. | |
| Low recovery of crystals | 1. Too much solvent was used. 2. Crystals are soluble in the washing solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Column Chromatography | Product elutes with the solvent front | The mobile phase is too polar. | Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). |
| Product won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio). | |
| Streaking or tailing of the product band | The carboxylic acid is interacting with the silica gel. | Add 0.5-1% acetic acid to the mobile phase to suppress deprotonation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral impurities, such as unreacted 4-chloro-3-methoxybenzaldehyde or 2-(4-chloro-3-methoxyphenyl)acetonitrile.
Rationale: The acidic proton of the carboxylic acid will react with a base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic solvent. This allows for a clean separation based on differential solubility in aqueous and organic phases.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Initial Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 1.0 eq, or until effervescence ceases).
-
Separation: Stopper the funnel, and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is formed. Allow the layers to separate.
-
Aqueous Collection: Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Backwash (Optional but Recommended): To remove any dissolved neutral impurities from the combined aqueous extracts, wash the aqueous layer with a small portion of diethyl ether. Discard the ether wash.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The this compound should precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry on the filter, then transfer to a desiccator for final drying.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent second step after acid-base extraction to obtain a highly pure, crystalline product. The key is to find a solvent (or solvent pair) in which the product is soluble when hot but insoluble when cold.
Rationale: The principle of recrystallization is that the desired compound and its impurities will have different solubility profiles in a given solvent. By dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.
Step-by-Step Methodology:
-
Solvent Selection: Based on the properties of similar compounds, promising solvent systems include:
-
A single solvent like hot xylene.[3]
-
A solvent pair such as ethyl acetate/heptane or methanol/water.[4] To test, place a small amount of your material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve when heated, the solvent is not polar enough. A good solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is key to forming large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
| Technique | Principle & Information Provided |
| Melting Point Analysis | A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broadened. The expected melting point for a similar isomer is in the range of 91-96 °C.[5] |
| High-Performance Liquid Chromatography (HPLC) | HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. A reversed-phase C18 column with a mobile phase like acetonitrile and water (with a small amount of acid like TFA or formic acid to ensure sharp peaks) is a common starting point. Purity is determined by the area percentage of the main product peak.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound. The presence of unexpected signals can indicate impurities. Integration of the signals can sometimes be used for quantitative purity assessment against a known standard. |
| Mass Spectrometry (MS) | MS provides the mass-to-charge ratio of the compound, confirming its molecular weight (200.62 g/mol for C₉H₉ClO₃).[5] When coupled with a separation technique like LC (LC-MS), it is a powerful tool for identifying unknown impurities. |
Workflow Diagrams
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
General Purification and Analysis Workflow
Caption: Decision workflow for purification and analysis.
References
-
PubChem. 4-Chloro-3-methoxybenzaldehyde. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. 2-(3-Chloro-4-methoxyphenyl)acetic acid. [Link]
- Google Patents.
- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Crystallization Solvents. [Link]
-
Findlater, M., Guzei, I. A., & Spencer, L. C. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2875. [Link]
- Google Patents. Preparation method of methoxyphenylacetic acid.
-
SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. [Link]
-
Maslarska, V., Kitanova, M., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 373–378. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(4-Chloro-3-methoxyphenyl)acetic acid: A Comparative Evaluation of HPLC and Alternative Methods
Introduction: The Analytical Imperative for 2-(4-Chloro-3-methoxyphenyl)acetic acid
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory agents.[1] Its structural integrity and purity are paramount, as any impurities—whether from the synthesis route or subsequent degradation—can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Consequently, a robust, accurate, and reliable analytical method for its quantification is not merely a procedural requirement but a cornerstone of quality control in drug development and manufacturing.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound. We will explore the causality behind the selection of HPLC as the primary method, provide a detailed and validated experimental protocol, and objectively compare its performance against viable alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
Part 1: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine quality control and quantification of a non-volatile, polar organic molecule like this compound, RP-HPLC is the undisputed method of choice. The molecule's phenyl ring provides a strong chromophore for UV detection, and its carboxylic acid group allows for excellent retention and separation on a reversed-phase (C18) column through careful pH control of the mobile phase.
The fundamental principle is partitioning. The analyte partitions between a nonpolar stationary phase (the C18 column) and a polar mobile phase. By using an acidic mobile phase, we suppress the ionization of the analyte's carboxylic acid group. This protonated, neutral form is less polar and interacts more strongly with the C18 stationary phase, leading to greater retention, sharper peaks, and more reliable quantification.[3]
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to final data processing.
Sources
A Comparative Guide to the Biological Activity of Chloromethoxyphenylacetic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The substitution pattern of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, transforming a promising lead compound into an inactive analogue, or vice versa. This guide provides a comparative analysis of the biological activities of chloromethoxyphenylacetic acid isomers, focusing on their potential as anti-inflammatory and analgesic agents. While direct comparative data for every conceivable isomer is not always available in published literature, we can extrapolate from closely related structures and foundational pharmacological principles to build a robust understanding. This guide will delve into the known activities, infer potential mechanisms, and provide detailed experimental protocols for their evaluation.
The Critical Role of Isomerism in Phenylacetic Acid Derivatives
Phenylacetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) discovery. The spatial arrangement of substituents—in this case, chlorine and a methoxy group—on the phenyl ring dictates the molecule's interaction with biological targets. These interactions are highly specific, and even minor positional shifts of these groups can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Isomers can exhibit differences in binding affinity to target enzymes, metabolic stability, and overall efficacy. Therefore, a systematic comparison of isomers is a critical step in the early stages of drug discovery.
Comparative Biological Activity: Insights from Positional Isomers
Direct, head-to-head comparative studies of all chloromethoxyphenylacetic acid isomers are sparse in the literature. However, research on structurally analogous compounds provides invaluable insights. A pivotal study on the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid, a potent NSAID, reveals clear structure-activity relationships (SAR) that can be cautiously extrapolated to the simpler phenylacetic acid scaffold.
In this study, the anti-inflammatory and analgesic activities were evaluated using the carrageenan-induced rat paw edema and acetic acid writhing assays, respectively. The results demonstrated that isomers structurally closest to the lead compound exhibited the highest potency[1]. This suggests that the specific positioning of the chloro and methoxy groups is crucial for optimal interaction with the biological target, likely the cyclooxygenase (COX) enzymes.
While specific data for all chloromethoxyphenylacetic acid isomers is not available, several isomers are recognized as key intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[2][3] This strongly implies that these isomers possess the desired biological activities.
Table 1: Summary of Known and Inferred Biological Activities of Chloromethoxyphenylacetic Acid Isomers
| Isomer | Known/Inferred Biological Activity | Supporting Evidence |
| 2-(2-Chloro-4-methoxyphenyl)acetic acid | Potential anti-inflammatory and analgesic agent. | Utilized as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] |
| 2-(3-Chloro-4-methoxyphenyl)acetic acid | Potential anti-inflammatory and analgesic agent. | Serves as an important intermediate in the development of anti-inflammatory drugs.[3] |
| Other Positional Isomers | Activity is likely dependent on the relative positions of the chloro and methoxy groups. | Extrapolation from studies on related biphenylylacetic acids shows that structural similarity to active compounds is key for potent anti-inflammatory and analgesic effects.[1] |
Postulated Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The primary mechanism of action for most phenylacetic acid-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effect of NSAIDs is largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
The differential activity of chloromethoxyphenylacetic acid isomers likely stems from their varying abilities to fit into the active sites of the COX-1 and COX-2 enzymes. The positions of the chloro and methoxy substituents would influence the binding affinity and selectivity for each isoform.
Caption: Postulated mechanism of action for chloromethoxyphenylacetic acid isomers.
Experimental Protocols for Comparative Evaluation
To definitively compare the biological activities of chloromethoxyphenylacetic acid isomers, a series of standardized in vitro and in vivo assays should be performed. The following protocols provide a framework for such an evaluation.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of the isomers in inhibiting the two main COX isoforms.
Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Inhibitor Preparation: Prepare stock solutions of each chloromethoxyphenylacetic acid isomer in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add the appropriate buffer, hematin (a cofactor), and the COX enzyme (either COX-1 or COX-2).
-
Add the test isomer at various concentrations and pre-incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity of COX can be measured using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.
-
Measure the change in absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the isomer relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the chloromethoxyphenylacetic acid isomers orally or intraperitoneally at various doses. A control group should receive the vehicle only, and a positive control group should receive a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This model is used to assess peripheral analgesic activity.
Methodology:
-
Animal Model: Use Swiss albino mice.
-
Compound Administration: Administer the chloromethoxyphenylacetic acid isomers orally or intraperitoneally at various doses. Include vehicle control and positive control groups.
-
Induction of Writhing: Thirty minutes after compound administration, inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
The precise arrangement of chloro and methoxy substituents on a phenylacetic acid core is a critical determinant of its biological activity. While direct comparative data for all chloromethoxyphenylacetic acid isomers remains to be fully elucidated, evidence from analogous structures and their use as pharmaceutical intermediates strongly suggests their potential as anti-inflammatory and analgesic agents. The structure-activity relationships derived from related compounds indicate that even subtle changes in substitution patterns can lead to significant differences in potency.
Future research should focus on the systematic synthesis and parallel testing of all positional isomers of chloromethoxyphenylacetic acid using the standardized protocols outlined in this guide. Such studies would provide a clearer understanding of the SAR and could lead to the identification of novel and more potent NSAID candidates. Furthermore, investigating the selectivity of these isomers for COX-1 versus COX-2 will be crucial for predicting their therapeutic index and potential side effect profiles.
References
-
Terada, A., Wachi, K., & Misaka, E. (1981). Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 24(8), 1006–1010. [Link]
Sources
A Senior Application Scientist's Guide to Qualifying Reference Standards for Pharmaceutical Intermediates: The Case of 2-(4-Chloro-3-methoxyphenyl)acetic acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used. This guide provides an in-depth, technical framework for the qualification and comparison of reference standards, using the pharmaceutical intermediate 2-(4-Chloro-3-methoxyphenyl)acetic acid as a practical example. While commercially available, pre-qualified primary standards for such specific intermediates are rare, this guide outlines the rigorous, multi-faceted process required to qualify a lot of material as a reference standard for its intended analytical purpose.
The principles discussed are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH) and practices of pharmacopeias like the United States Pharmacopeia (USP).[1][2][3][4]
Part 1: The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analyses.[5] For a pharmaceutical intermediate like this compound, a reference standard is crucial for:
-
Assay Determination: To accurately measure the amount of the intermediate in a given sample.
-
Impurity Profiling: To identify and quantify process-related impurities or degradation products.[6]
-
Method Validation: As a benchmark for validating the accuracy, precision, and linearity of analytical methods.
The quality and purity of these standards are critical for generating scientifically valid results that can be trusted throughout the drug development lifecycle.[5]
The Reference Standard Hierarchy
It is essential to understand the hierarchy of reference standards. A primary standard is a substance of the highest possible purity that is fully characterized and often traceable to a national or international standards body.[2] A secondary, or working, standard is qualified against the primary standard and is used for routine laboratory analysis to conserve the more expensive and limited primary material.[1]
Caption: The hierarchy and qualification pathway for reference standards.
Part 2: The Multi-Pronged Approach to Qualification
Qualifying a candidate batch of this compound as a reference standard is not a single test but a comprehensive evaluation. The goal is to build a complete picture of the material's identity, purity, and properties through a suite of orthogonal (different and independent) analytical techniques. Purity cannot be measured directly; it is determined by identifying and quantifying all impurities present.[7]
Comparison of Core Analytical Techniques for Qualification
The selection of analytical methods is critical. Each technique provides a different piece of the puzzle. The table below compares the key methods and the information they yield.
| Analytical Technique | Primary Purpose for Qualification | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Organic Purity & Impurity Profile | Quantifies the main component and separates, detects, and quantifies organic impurities (e.g., starting materials, by-products).[6][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | Provides mass-to-charge ratio of impurities, enabling structural elucidation and identification.[6] |
| Gas Chromatography (GC) | Residual Solvents & Volatile Impurities | Detects and quantifies residual solvents from the synthesis and purification process.[8][9] |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Identity Confirmation & Structure Elucidation | Confirms the chemical structure of the main component and can be used to identify impurities.[8][9] |
| Quantitative NMR (qNMR) | Absolute Purity/Assay | A primary ratio method that determines the purity of a substance by comparing its NMR signal integral to that of a certified reference material with a known purity.[9] |
| Karl Fischer Titration | Water Content | Specifically quantifies the water content in the material, which is critical for an accurate mass balance calculation.[9] |
| Thermogravimetric Analysis (TGA) | Non-Volatile Impurities / Loss on Drying | Measures weight loss upon heating to determine the total amount of volatile components (water and solvents) and can indicate the presence of inorganic residue.[9] |
| Elemental Analysis (CHN) | Elemental Composition | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the molecule, providing further evidence of identity and purity. |
Part 3: Experimental Protocols for Core Analyses
The following protocols are examples of how to approach the key analyses for qualifying this compound.
Protocol 1: HPLC-UV for Organic Purity Assessment
-
Objective: To determine the purity of the main peak and quantify any organic impurities.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a sample solution of the candidate material at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Inject the solution and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks. This provides an initial estimate of purity.
-
Causality: A gradient elution is chosen to ensure separation of impurities with a wide range of polarities, which might co-elute under isocratic conditions. The use of a DAD allows for peak purity analysis, ensuring the main peak is not obscuring a co-eluting impurity.
-
Protocol 2: GC-HS for Residual Solvent Analysis
-
Objective: To quantify residual solvents from the manufacturing process.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace (HS) autosampler.
-
Column: DB-624 or equivalent (for common solvents).
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector: 200°C
-
Detector: 250°C
-
Oven: 40°C (hold 5 min), then ramp to 220°C at 10°C/min.
-
-
Headspace Parameters:
-
Vial Equilibration Temp: 80°C
-
Equilibration Time: 20 min
-
-
Procedure:
-
Accurately weigh about 100 mg of the candidate material into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that does not contain the solvents being tested.
-
Seal the vial and place it in the headspace autosampler.
-
Run the analysis alongside a standard containing known concentrations of expected residual solvents.
-
Causality: Headspace sampling is used because it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components and concentrating the analytes for better sensitivity.
-
Part 4: Data Integration and Final Purity Assignment
The final purity value is not taken from a single method. It is calculated using a mass balance approach, which accounts for all components of the material.
Purity (Mass Balance) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
Caption: Workflow for assigning purity via mass balance.
Example Purity Calculation
| Analysis | Result |
| Chromatographic Purity (HPLC) | 99.80% (Area %) |
| Sum of Organic Impurities (HPLC) | 0.20% |
| Water Content (Karl Fischer) | 0.15% |
| Residual Solvents (GC) | 0.05% (e.g., Toluene) |
| Residue on Ignition (TGA/Furnace) | 0.03% |
| Assigned Purity (by Mass Balance) | 100 - 0.20 - 0.15 - 0.05 - 0.03 = 99.57% |
This assigned value is a more accurate representation of the true purity of the material than any single chromatographic measurement. This value, along with all supporting data from the orthogonal methods, forms the basis of the Certificate of Analysis for the newly qualified reference standard.
Conclusion
The qualification of a reference standard for a pharmaceutical intermediate like this compound is a rigorous, evidence-based process. It requires the strategic application of multiple, orthogonal analytical techniques to confirm identity and comprehensively assess purity. By moving beyond a simple area percent from an HPLC chromatogram and adopting a mass balance approach, scientists can establish a highly reliable and defensible reference standard. This ensures the accuracy and integrity of all subsequent analytical data, a cornerstone of safe and effective drug development.
References
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
ChemCon GmbH. Identity determination and purity testing. ChemCon GmbH. [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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- 4. USP美国药典标准品 [sigmaaldrich.com]
- 5. pharmtech.com [pharmtech.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 9. Identity determination and purity testing [chemcon.com]
A Comparative Guide to the Reactivity of Substituted Phenylacetic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylacetic acid isomers is critical for predictable and efficient synthesis. The position of a substituent on the phenyl ring—be it ortho, meta, or para—profoundly influences the molecule's electronic and steric properties, thereby dictating its chemical behavior. This guide provides an in-depth comparison of the reactivity of these isomers, grounded in fundamental principles and supported by experimental data, to inform rational reaction design and optimization.
The Decisive Influence of Substituent Position
The reactivity of the carboxylic acid group in phenylacetic acid is modulated by the electronic effects transmitted through the phenyl ring and the methylene spacer. These effects are broadly categorized as inductive and resonance effects, and their interplay is highly dependent on the substituent's nature and position.
-
Inductive Effect (-I/+I): This is the through-bond polarization of sigma (σ) electrons due to the electronegativity of a substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl) exert a -I effect, pulling electron density away from the carboxylic acid group, thus stabilizing the carboxylate anion and increasing acidity. Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) and methoxy (-OCH₃) groups have a +I effect, pushing electron density towards the ring and decreasing acidity. The inductive effect weakens with distance, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (-R/+R): This involves the delocalization of pi (π) electrons across the aromatic system. Substituents with lone pairs (e.g., -OCH₃, -Cl) can donate electron density to the ring (+R effect), while groups with pi bonds to electronegative atoms (e.g., -NO₂) withdraw electron density (-R effect).[1] The resonance effect is most pronounced at the ortho and para positions, where the substituent can directly interact with the π-system in conjugation with the side chain.
-
Steric Hindrance: Substituents at the ortho position can physically impede the approach of reagents to the carboxylic acid group, a phenomenon known as steric hindrance. This "ortho effect" can significantly alter reaction rates and, in some cases, even the reaction mechanism. For instance, in esterification reactions, a bulky ortho substituent will slow down the rate of reaction compared to its meta and para counterparts.[2]
The following diagram illustrates the interplay of these effects for common electron-donating and electron-withdrawing substituents.
Caption: Electronic effects of substituents on the phenyl ring.
Quantitative Comparison: Acidity as a Reactivity Benchmark
The acidity of a carboxylic acid, quantified by its pKa value, is a direct indicator of the reactivity of the carboxyl group. A lower pKa value signifies a stronger acid and a more reactive carboxylate anion. The following table summarizes the pKa values for a series of substituted phenylacetic acids.
| Substituent | Position | pKa | Predominant Effects |
| -NO₂ | Ortho | 4.00 | Strong -I and -R, steric hindrance |
| Meta | 4.18 | Strong -I | |
| Para | 3.85 | Strong -I and -R | |
| -Cl | Ortho | 4.07 | Strong -I, +R, steric hindrance |
| Meta | 4.14 | Strong -I | |
| Para | 4.19 | Strong -I, +R | |
| -CH₃ | Ortho | 4.38 | +I, steric hindrance |
| Meta | 4.36 | +I | |
| Para | 4.37 | +I, Hyperconjugation | |
| -OCH₃ | Ortho | 4.49 | -I, +R, steric hindrance |
| Meta | 4.32 | -I | |
| Para | 4.47 | -I, +R | |
| Unsubstituted | - | 4.31[3] | Baseline |
Note: pKa values are approximate and can vary slightly with experimental conditions. Data compiled from various sources.
Interpretation of Acidity Trends:
-
Nitro-substituted isomers: The para-nitro isomer is the most acidic due to the powerful combined -I and -R effects, which effectively stabilize the carboxylate anion. The ortho isomer is slightly less acidic, potentially due to steric hindrance that may disrupt the coplanarity required for optimal resonance. The meta isomer, influenced only by the -I effect, is the least acidic of the three.
-
Chloro-substituted isomers: The chloro group has a -I effect and a +R effect. The -I effect dominates, making all chloro-isomers more acidic than the parent phenylacetic acid. The ortho isomer is the most acidic due to the proximity of the electron-withdrawing chlorine atom.
-
Methyl-substituted isomers: The methyl group is electron-donating (+I effect and hyperconjugation), thus decreasing the acidity of all isomers compared to phenylacetic acid. The differences between the isomers are minimal.
-
Methoxy-substituted isomers: The methoxy group exhibits a -I effect and a strong +R effect. In the para and ortho positions, the +R effect dominates, leading to a decrease in acidity compared to the parent compound. In the meta position, only the -I effect is operative, resulting in a slight increase in acidity.
Experimental Protocol: Kinetic Analysis of Esterification
To empirically determine the reactivity of substituted phenylacetic acid isomers, a kinetic study of their esterification with an alcohol (e.g., methanol or ethanol) under acidic catalysis is a robust method. The rate of this reaction is directly proportional to the electrophilicity of the carboxylic acid's carbonyl carbon, which is influenced by the electronic effects of the ring substituents.
Objective: To determine the second-order rate constants for the acid-catalyzed esterification of ortho-, meta-, and para-nitrophenylacetic acid with methanol.
Materials:
-
ortho-, meta-, and para-Nitrophenylacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene (solvent)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (for drying)
-
Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)
Experimental Workflow:
Caption: Workflow for the kinetic analysis of esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, place a solution of the specific phenylacetic acid isomer in anhydrous toluene.
-
Temperature Equilibration: Place the flask in a thermostated oil bath and allow the solution to reach the desired reaction temperature (e.g., 60 °C).
-
Initiation: In a separate flask, prepare a solution of the sulfuric acid catalyst in anhydrous methanol. Add this solution to the reaction flask to initiate the esterification.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst and stop the reaction.
-
Workup: Extract the quenched sample with a suitable organic solvent (e.g., diethyl ether), and dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the concentration of the formed methyl ester in each sample using a calibrated gas chromatograph.
-
Data Analysis: Plot the concentration of the methyl ester versus time. The initial slope of this curve will give the initial rate of the reaction. The second-order rate constant (k) can then be calculated using the rate law: Rate = k[Phenylacetic Acid][Methanol].
Expected Outcomes:
The experimentally determined rate constants are expected to follow the trend predicted by the electronic effects of the substituents. For the nitrophenylacetic acid isomers, the expected order of reactivity would be:
para-NO₂ > ortho-NO₂ > meta-NO₂
The para-isomer is expected to be the most reactive due to the strong electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon. The ortho-isomer's reactivity might be slightly diminished by steric hindrance, and the meta-isomer, lacking resonance effects, will be the least reactive.
Conclusion
The reactivity of substituted phenylacetic acid isomers is a finely tuned interplay of inductive, resonance, and steric effects. A thorough understanding of these principles allows for the rational prediction of their chemical behavior. Acidity, as measured by pKa values, serves as an excellent proxy for reactivity, with electron-withdrawing groups generally increasing acidity and reactivity, while electron-donating groups have the opposite effect. The position of the substituent is paramount, with ortho and para positions experiencing both inductive and resonance effects, while the meta position is primarily influenced by induction. For definitive quantitative comparisons, kinetic studies, such as the esterification protocol detailed here, provide invaluable experimental data to guide synthetic strategies in research and development.
References
-
Tsuruta, T., Fueno, T., & Furukawa, J. (1954). Reactivity of p-Nitrotoluene and p-Nitrophenylacetic Acid in Alkali Solutions. Journal of the American Chemical Society, 76(23), 5991–5994. Available from: [Link].
-
Jayanthi, D., & Ganesan, K. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Bulletin of Materials Science, 41(1), 22. Available from: [Link].
-
Merck Index. Phenylacetic Acid. Available from: [Link].
-
Pojarlieff, I. G., & Stefanovsky, Y. N. (1970). pKAH-values of phenylacetic acid derivatives. Tetrahedron Letters, 11(41), 3785-3786. Available from: [Link].
-
Reeve, W., & Christoffel, I. (1950). The Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Transactions of the Kansas Academy of Science, 53(3), 424–428. Available from: [Link].
-
Pace, V., et al. (2021). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. New Journal of Chemistry, 45(3), 1335-1339. Available from: [Link].
-
Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link].
-
PubChem. Phenylacetic Acid. Available from: [Link].
-
FooDB. 3-Methylphenylacetic acid. Available from: [Link].
-
Rodrigues, L. P., et al. (2015). pKa values for hydroxyphenylacetic acid isomers and its radical cations calculated using the PM6 semiempirical method. ResearchGate. Available from: [Link].
Sources
A Senior Scientist's Guide to Cross-Validation of Orthogonal Analytical Methods for 2-(4-Chloro-3-methoxyphenyl)acetic Acid
Introduction: The Imperative for Rigorous Method Comparison
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every critical quality attribute (CQA) of a drug substance or product must be monitored by analytical methods that are not just validated, but demonstrably robust and reliable. This guide addresses the cross-validation of analytical methods for 2-(4-Chloro-3-methoxyphenyl)acetic acid (CMPA), a compound representative of key intermediates or impurities in active pharmaceutical ingredient (API) synthesis.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] When two or more distinct analytical methods are used to measure the same analyte, particularly in different laboratories or for different purposes (e.g., routine QC vs. stability testing), a cross-validation study is a scientific and regulatory necessity.[2][3][4] It provides documented evidence that the methods yield comparable and consistent results, ensuring seamless data correlation throughout the product lifecycle.[5]
This guide presents a comparative analysis of two orthogonal methods for the quantification of CMPA: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. We will delve into the rationale for method selection, provide detailed experimental protocols, and outline a comprehensive cross-validation strategy, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]
Methodologies for CMPA Quantification
The selection of orthogonal methods—techniques that rely on different separation and detection principles—is a strategic choice. It significantly reduces the probability of overlooking impurities or matrix interferences that might affect one method but not the other.
Method 1: Stability-Indicating RP-HPLC with UV Detection
Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical quality control due to its robustness, precision, and suitability for non-volatile and thermally labile compounds. For CMPA, a C18 stationary phase provides excellent retention based on hydrophobicity. The mobile phase is buffered to a pH below the pKa of the carboxylic acid group (~4.0), ensuring it remains in its neutral, protonated form for consistent retention. UV detection is ideal, as the phenyl ring provides a strong chromophore. This method is designed to be stability-indicating, meaning it can resolve CMPA from potential degradation products.
Experimental Protocol: RP-HPLC-UV
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particle size, maintained at 35 °C.[10]
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: 75:25 (v/v) mixture of Solvent A and Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of CMPA reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution to cover the range of 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample (e.g., a hypothetical drug substance containing CMPA as an impurity) in the diluent to achieve a target concentration within the calibration range. Filter through a 0.45 µm nylon syringe filter before injection.
Method 2: GC-MS with Silylation Derivatization
Principle & Rationale: Gas chromatography offers superior resolution but requires analytes to be volatile and thermally stable. CMPA, being a carboxylic acid, is non-volatile. Therefore, a derivatization step is necessary to convert the polar carboxyl group into a nonpolar, volatile ester.[11][12] Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility.[13] Coupling this with mass spectrometry provides exceptional specificity and sensitivity, allowing for positive identification based on both retention time and mass fragmentation patterns.
Experimental Protocol: GC-MS
-
Derivatization:
-
Pipette 100 µL of the prepared sample or standard solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of MSTFA to the dried residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Cool to room temperature before analysis.
-
-
Chromatographic System: Agilent 8890 GC System coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, injection volume 1 µL, temperature 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for TMS-CMPA (e.g., m/z for molecular ion and key fragments).
-
Method Validation Summary
Both methods were individually validated according to ICH Q2(R1) guidelines, demonstrating their suitability for the intended purpose.[14][15] The following tables summarize the hypothetical but realistic performance characteristics.
Table 1: Validation Summary for RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1.0 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Specificity | No interference at analyte Rt | Met (Forced Degradation) |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
Table 2: Validation Summary for GC-MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.5 - 80 µg/mL | Met |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 3.0% | 1.10% |
| - Intermediate Precision | ≤ 3.0% | 1.65% |
| Specificity | No interference at analyte Rt/m/z | Met (Mass Spectra) |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
The Cross-Validation Study: Bridging the Methods
The core objective of this guide is to establish the equivalence between the validated RP-HPLC and GC-MS methods.[2] The cross-validation process involves analyzing the same set of samples with both procedures and statistically comparing the results.[5][16]
Experimental Design and Workflow
A set of three independent batches of a hypothetical drug substance, known to contain varying levels of the CMPA impurity, will be analyzed. For each batch, six individual sample preparations will be made and analyzed by both methods.
Sources
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- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. starodub.nl [starodub.nl]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
